GoSlo-SR-5-69
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27;/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJZTFRBZWSBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoSlo-SR-5-69 is a novel and potent synthetic activator of the large-conductance Ca2+- and voltage-activated potassium (BK) channel, also known as the Slo1 channel. Belonging to the anilinoanthraquinone class of compounds, this compound has emerged as a significant pharmacological tool for studying BK channel function and as a potential therapeutic agent for conditions linked to BK channel dysfunction, such as overactive bladder and certain types of hypertension. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions with the BK channel, its impact on channel gating, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Potent Activation of BK Channels
This compound functions as a direct activator of BK channels. Its primary mechanism involves binding to the channel protein and inducing a conformational change that favors the open state. This leads to an increase in potassium ion (K+) efflux, resulting in hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.
The principal effect of this compound is a significant negative shift in the voltage dependence of BK channel activation.[1] In electrophysiological studies, this is observed as a leftward shift in the conductance-voltage (G-V) curve. At a concentration of 1 µM, this compound can shift the half-maximal activation voltage (V1/2) by more than -100 mV, making it one of the most efficacious BK channel openers currently identified.[1]
Molecular Interaction with the BK Channel
Mutagenesis and molecular modeling studies have identified key interaction sites for the GoSlo family of compounds, including this compound, within the transmembrane (TM) domain of the BK channel's α-subunit (Slo1). The effects of GoSlo-SR-5-6 are significantly diminished by point mutations at specific amino acid residues, indicating a direct interaction at these locations.[2]
Key residues involved in the binding and action of GoSlo compounds are:
-
L227 in the S4/S5 linker.
-
S317 and I326 in the S6 transmembrane segment.
The interaction of this compound with these residues is thought to stabilize the open conformation of the channel's pore gate.[2] The Horrigan-Aldrich allosteric model of BK channel gating suggests that GoSlo compounds enhance the equilibrium constants for both the pore opening and the activation of the voltage sensors, while simultaneously reducing the coupling between the voltage sensors and the pore gate.[2]
Role of Regulatory Subunits
The activity of this compound is primarily mediated through the pore-forming α-subunit of the BK channel. Notably, its potent activating effect does not require the presence of the regulatory β1 subunit. However, the efficacy of some compounds in the GoSlo-SR family can be influenced by the presence of different regulatory γ subunits, suggesting that the binding pocket or the allosteric modulation can be subtly altered by these auxiliary proteins.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity on BK channels.
| Parameter | Value | Species/Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1] |
| ΔV1/2 (at 1 µM) | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1] |
| ΔV1/2 (at 10 µM GoSlo-SR-5-6) | > -100 mV | HEK cells expressing BK channels | [2] |
Experimental Protocols
The primary experimental technique used to characterize the mechanism of action of this compound is electrophysiology , specifically the excised inside-out patch-clamp technique .[1]
Cell Preparation
Experiments are typically performed on isolated cells expressing BK channels, such as rabbit bladder smooth muscle cells or human embryonic kidney (HEK) cells transiently expressing recombinant BK channels.[1][2]
Electrophysiological Recordings
-
Configuration: Excised inside-out patch-clamp. This configuration allows for the direct application of this compound to the intracellular face of the channel.[1]
-
Solutions: Symmetrical potassium solutions are used for both the pipette (extracellular) and bath (intracellular) solutions to isolate K+ currents and set the K+ equilibrium potential near 0 mV.
-
Voltage Protocol: BK channel currents are typically evoked by applying voltage ramps (e.g., from -100 mV to +100 mV at a rate of 100 mV/s) or a series of voltage steps from a holding potential of -60 mV.[3]
-
Data Analysis: The conductance (G) is calculated from the current (I) and voltage (V) relationship (G = I / (V - Vrev)), where Vrev is the reversal potential. The G-V curves are then fitted with a Boltzmann function to determine the V1/2 and the slope factor.
Synthesis of this compound
This compound and other anilinoanthraquinone derivatives are synthesized via a microwave-assisted Ullmann coupling reaction .[3] This method involves the copper-catalyzed coupling of an aryl halide (bromaminic acid) with an amine (tetrahydro-2-naphthalene amine).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound action on BK channels.
Experimental Workflow
Caption: Workflow for characterizing this compound using patch-clamp electrophysiology.
Logical Relationship of Molecular Interactions
Caption: Logical flow of this compound's molecular interaction with the BK channel.
References
GoSlo-SR-5-69: A Deep Dive into the Activation of BK Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent large-conductance Ca2+-activated K+ (BK) channel activator, GoSlo-SR-5-69. It delves into the quantitative aspects of its activation, the experimental protocols used for its characterization, and the underlying molecular mechanisms.
Introduction to this compound and BK Channels
Large-conductance calcium- and voltage-activated potassium channels (BK channels, also known as KCa1.1, MaxiK, or Slo1) are crucial regulators of cellular excitability in a wide array of tissues, including smooth muscle and neurons.[1][2] These channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[1][3] This property allows them to act as a negative feedback system, where an influx of Ca2+ leads to membrane hyperpolarization and a subsequent reduction in cellular excitability.[1] Consequently, BK channels have emerged as a promising therapeutic target for conditions such as overactive bladder, hypertension, and erectile dysfunction.[1][4]
The GoSlo-SR family of compounds, a novel class of anilinoanthraquinone derivatives, has been synthesized as potent BK channel openers.[5][6] Among these, this compound stands out for its high potency and efficacy.[6][7] This guide focuses specifically on the properties and activation mechanisms of this compound.
Quantitative Analysis of this compound Activity
The activity of this compound and its analogs is primarily quantified by their ability to shift the voltage required for half-maximal activation (V½) of the BK channel to more negative potentials. This leftward shift in the activation curve signifies that the channel is more likely to be open at physiological membrane potentials. The potency of these compounds is determined by their half-maximal effective concentration (EC50).
Table 1: Electrophysiological Data for this compound and Related Compounds on BK Channels
| Compound | Concentration | ΔV½ (mV) | EC50 | Cell Type | Notes | Reference(s) |
| This compound | 1 µM | > -100 mV | 251 nM | Rabbit Bladder Smooth Muscle Cells (RBSMC) | Most potent and efficacious of the tetrahydro-naphthalene series. | [7][8] |
| This compound | 1 µM | -113 ± 10 mV | 189 nM | Rabbit Bladder Smooth Muscle Cells (RBSMC) | [6] | |
| This compound | Not Specified | -104 mV | 251 nM | Not Specified | [9] | |
| GoSlo-SR-5-6 | 10 µM | -107 ± 7 mV | 2.4 µM | Rabbit Bladder Smooth Muscle Cells (RBSMC) | A foundational compound in the GoSlo-SR series. | [5] |
| GoSlo-SR-5-6 | 10 µM | -121 ± 3 mV | ~3 µM | Rat BK channels in HEK cells | [10][11] | |
| GoSlo-SR-5-44 | 10 µM | -142 ± 8 mV | Not Specified | Rabbit Bladder Smooth Muscle Cells (RBSMC) | One of the most efficacious members of the family. | [5][12] |
| GoSlo-SR-5-95 | 1 µM | -94 ± 9 mV | Not Specified | Rabbit Bladder Smooth Muscle Cells (RBSMC) | Naphthalene derivative. | [6] |
| GoSlo-SR-5-103 | 10 µM | -44 ± 4 mV | Not Specified | Rabbit Bladder Smooth Muscle Cells (RBSMC) | Naphthalene derivative, less effective than GoSlo-SR-5-6. | [6] |
| GoSlo-SR-5-130 | 10 µM | -97 ± 5 mV | Not Specified | Rabbit Bladder Smooth Muscle Cells (RBSMC) | Deaminated form of GoSlo-SR-5-6. | [13] |
Experimental Protocols
The primary technique used to characterize the effects of this compound on BK channels is patch-clamp electrophysiology , specifically in the excised, inside-out configuration . This method allows for precise control of the intracellular environment and direct application of compounds to the cytosolic face of the channel.
Cell Preparation
-
Primary Cells: Single smooth muscle cells are isolated from rabbit bladders (RBSMC) by enzymatic digestion.[5][6] Rabbits are humanely euthanized, and the bladder is removed and cut into small pieces.[5]
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are transiently transfected to express specific BK channel subunits (e.g., α subunit alone or with accessory β or γ subunits).[11][14]
Electrophysiological Recording
-
Configuration: The excised, inside-out patch configuration is used.[6][8]
-
Solutions: Symmetrical K+ solutions (e.g., 140 mM KCl) are used for both the bath and pipette solutions to set the K+ equilibrium potential near 0 mV.[5][6] The intracellular solution contains a Ca2+ buffer (e.g., EGTA or HEDTA) to control the free Ca2+ concentration, typically at 100 nM.[5][6]
-
Voltage Protocol: Patches are held at a negative holding potential (e.g., -60 mV), and currents are evoked by voltage ramps or steps to a range of potentials.[5][6]
-
Data Analysis: The conductance-voltage (G-V) relationship is determined and fitted with a Boltzmann function to calculate the V½. The shift in V½ (ΔV½) in the presence of the compound is the primary measure of efficacy. Concentration-response curves are generated by plotting ΔV½ against the compound concentration to determine the EC50.[12]
Molecular Mechanism of Action and Signaling Pathways
GoSlo-SR compounds, including this compound, are believed to interact directly with the BK channel protein to promote its open state.
Interaction with the BK Channel α Subunit
Studies using mutagenesis and molecular modeling suggest that GoSlo-SR compounds interact with the transmembrane domain of the BK channel α subunit. Specifically, residues in the S4/S5 linker and the S6 transmembrane segment appear to be critical for the action of these activators.[10] For instance, the effects of GoSlo-SR-5-6 are significantly reduced by point mutations at positions L227, S317, and I326 in the rat BK channel.[10][11]
Influence of Accessory Subunits
The presence of accessory β and γ subunits can modulate the efficacy of GoSlo-SR compounds. For example, the deaminated analog of GoSlo-SR-5-6, GoSlo-SR-5-130, is more efficacious on BK channels containing the β1 subunit compared to the α subunit alone.[13] Furthermore, the efficacy of some GoSlo-SR compounds is altered by the co-expression of different γ subunits (γ1-4).[14] This suggests that the structure of the GoSlo-SR compound can be modified to achieve tissue-specific targeting of BK channels.
Proposed Activation Pathway
The following diagram illustrates the proposed mechanism of BK channel activation by this compound.
Caption: this compound enhances BK channel opening, leading to K⁺ efflux and hyperpolarization.
Experimental Workflow for Characterizing a Novel BK Channel Activator
The following diagram outlines a typical experimental workflow for the discovery and characterization of a novel BK channel activator, such as those in the GoSlo-SR family.
Caption: Workflow for the discovery and optimization of novel BK channel activators.
Conclusion
This compound is a highly potent and efficacious activator of BK channels, representing a significant advancement in the development of tools to study BK channel function and as a potential therapeutic agent. Its mechanism of action, involving direct interaction with the channel's transmembrane domain, provides a foundation for the rational design of next-generation BK channel modulators with improved potency and tissue specificity. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other novel ion channel activators.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-techne.com [bio-techne.com]
- 10. pnas.org [pnas.org]
- 11. physoc.org [physoc.org]
- 12. scispace.com [scispace.com]
- 13. physoc.org [physoc.org]
- 14. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Deep Dive into the Structure-Activity Relationship of a Potent BK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GoSlo-SR-5-69, a potent activator of the large conductance, calcium- and voltage-activated potassium (BK) channel. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways, offering a valuable resource for researchers in ion channel pharmacology and drug discovery.
Introduction to this compound and BK Channels
Large conductance, calcium- and voltage-activated potassium (BK) channels are crucial regulators of cellular excitability in a wide range of tissues, including smooth muscle and neurons.[1] Their activation leads to potassium efflux, membrane hyperpolarization, and a subsequent reduction in cellular activity. This central role in physiological processes has made BK channels an attractive therapeutic target for conditions such as overactive bladder, hypertension, and erectile dysfunction.[1][2]
The GoSlo-SR family of compounds are novel synthetic BK channel openers based on an anilinoanthraquinone scaffold.[3][4][5] Within this family, this compound has emerged as a particularly potent and efficacious activator.[3][4] This guide will explore the chemical modifications that led to the development of this compound and the resulting impact on its activity at the BK channel.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound was the result of systematic chemical modifications to the core anilinoanthraquinone structure. The primary measure of efficacy for these compounds is the shift in the voltage of half-maximal activation (ΔV½) of the BK channel, with a more negative shift indicating greater potency. The following tables summarize the key quantitative SAR data for this compound and related analogs.
| Compound | Structure | ΔV½ (mV) at 10 µM | EC₅₀ | Reference |
| This compound | Tetrahydro-2-naphthalene derivative | > -100 mV (at 1 µM) | 251 nM | [3][4] |
| GoSlo-SR-5-6 | meta-CF₃ phenyl derivative | -107 ± 7 | 2.3 µM | [5][6] |
| GoSlo-SR-5-44 | meta-CF₃, para-methyl phenyl derivative | -142 ± 8 | 2.4 µM | [5][6] |
| Cyclopentane (B165970) derivative | D-ring modification | -24 ± 6 | Not Reported | [3][4] |
| Cyclohexane derivative | D-ring modification | -54 ± 8 | Not Reported | [3][4] |
| Cycloheptane derivative | D-ring modification | -61 ± 6 | Not Reported | [3][4] |
| Cyclooctane (B165968) derivative | D-ring modification | -106 ± 6 | Not Reported | [3][4] |
| Naphthalene derivative | D-ring modification | Variable Effects | Not Reported | [3][4][7] |
| GoSlo-SR-5-103 | Naphthalene derivative | -44 ± 4 | Not Reported | [7] |
| GoSlo-SR-5-65 | Tetrahydronaphthalene derivative | -116 ± 10 | Not Reported | [7] |
| GoSlo-SR-5-95 | Tetrahydro-2-naphthalene derivative | -94 ± 9 (at 1 µM) | Not Reported | [7] |
Key SAR Insights:
-
D-Ring Size and Hydrophobicity: Increasing the size and hydrophobicity of the D-ring substituent generally enhances the efficacy of the compound. This is evident from the progression from cyclopentane to the significantly more potent cyclooctane and tetrahydro-naphthalene derivatives.[3][4][5]
-
Phenyl Ring Substitution: The addition of lipophilic, electron-withdrawing groups at the meta-position of the phenyl D-ring, such as a trifluoromethyl group (GoSlo-SR-5-6), significantly increases efficacy.[6] Combining a meta-trifluoromethyl group with a para-methyl group (GoSlo-SR-5-44) further enhances this effect.[6]
-
This compound as a Lead Compound: The tetrahydro-2-naphthalene derivative, this compound, stands out as one of the most potent and efficacious compounds in the series, with a sub-micromolar EC₅₀ and a substantial negative shift in the activation voltage.[3][4]
Experimental Protocols
The primary experimental technique used to characterize the GoSlo-SR compounds is the excised inside-out patch-clamp technique . This method allows for the direct application of compounds to the intracellular face of the BK channel and precise control over the membrane potential and intracellular calcium concentration.
Cell Preparation
-
Tissue Isolation: Single smooth muscle cells are isolated from rabbit bladder.[3][4][5][7] Rabbits are humanely euthanized, and the bladder is removed and cut into small pieces.[5][7]
-
Enzymatic Digestion: The tissue pieces are subjected to enzymatic digestion to isolate single cells.[7]
-
Cell Plating: The isolated cells are plated onto 35mm Petri dishes for use in patch-clamp experiments.[5][7]
-
Alternative: Heterologous Expression: Alternatively, Human Embryonic Kidney (HEK293) cells are transfected to express the desired BK channel subunits (α, β, or γ).[1][8]
Patch-Clamp Electrophysiology
-
Configuration: Experiments are performed using the excised, inside-out configuration of the patch-clamp technique.[3][4][5][7]
-
Solutions: Symmetrical potassium solutions are used, typically containing (in mM): 140 KCl, 10 HEPES, 10 Glucose, with the pH adjusted to 7.2.[5][7]
-
Calcium Concentration: The free calcium concentration on the intracellular side is controlled using calcium buffers such as EGTA or HEDTA.[5][7]
-
Voltage Protocol: The membrane patch is held at a negative potential (e.g., -60 mV), and currents are evoked by voltage ramps or steps to a range of potentials.[5][7]
-
Data Acquisition and Analysis: BK channel currents are recorded and analyzed to determine the voltage of half-maximal activation (V½). The shift in V½ (ΔV½) in the presence of the test compound is calculated to quantify its efficacy. Concentration-response curves are generated to determine the EC₅₀ value.
Visualizing Key Pathways and Processes
To better understand the context and methodology of this compound research, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: General signaling pathway of BK channel activation.
Caption: Proposed mechanism of GoSlo compound interaction with the BK channel.
Caption: Logical workflow for a typical GoSlo-SR SAR study.
Mechanism of Action
Studies on the GoSlo-SR family suggest that these compounds do not require the presence of auxiliary β-subunits to exert their effects.[2] Instead, they are thought to interact directly with the transmembrane domain of the channel's pore-forming α-subunit.[2] Mutagenesis studies have identified key residues in the S4/S5 linker and the S6 transmembrane segment as being critical for the action of GoSlo compounds.[2] It is proposed that GoSlo-SR-5-6 and its analogs stabilize the open conformation of the channel and the activated state of the voltage sensors, thereby promoting channel opening at more negative membrane potentials.[2]
Conclusion
This compound is a potent and efficacious activator of the BK channel, developed through a systematic SAR study of the anilinoanthraquinone scaffold. The key determinants of its high potency are the presence of a bulky and hydrophobic tetrahydro-naphthalene D-ring. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for researchers aiming to further explore the pharmacology of BK channels or to design novel modulators with improved therapeutic profiles. The insights gained from the GoSlo-SR family of compounds continue to inform the development of next-generation BK channel openers for a variety of therapeutic applications.
References
- 1. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Electrophysiological Characterization of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological properties and characterization of GoSlo-SR-5-69, a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels. The information presented herein is compiled from foundational research to facilitate further investigation and application in drug discovery and development.
Core Electrophysiological Profile
This compound is a member of the GoSlo-SR family of compounds, designed as potent openers of BK channels. Its primary mechanism of action is to shift the voltage required for half-maximal activation (V½) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative data for this compound and related compounds from the GoSlo-SR series, as characterized in rabbit bladder smooth muscle cells.
| Parameter | Value | Notes |
| EC₅₀ | 251 nM[1][2][3][4][5] | Concentration for half-maximal activation. |
| ΔV½ at 1 µM | > -100 mV[1][4][5] | Shift in the voltage for half-maximal activation. |
| ΔV½ | -104 mV[2][3] | |
| ΔV½ at 1 µM | -113 ± 10 mV[6] |
Table 1: Key Electrophysiological Parameters of this compound
| Compound Series | Ring D Size | ΔV½ (mV) |
| Anilinoanthraquinone | Cyclopentane | -24 ± 6[1][4][5] |
| Anilinoanthraquinone | Cyclohexane | -54 ± 8[1][4][5] |
| Anilinoanthraquinone | Cycloheptane | -61 ± 6[1][4][5] |
| Anilinoanthraquinone | Cyclooctane | -106 ± 6[1][4][5] |
| This compound | Tetrahydro-2-naphthalene | > -100 [1][4][5] |
Table 2: Structure-Activity Relationship of GoSlo-SR Compounds on BK Channel Activation
Experimental Protocols
The characterization of this compound was primarily conducted using the excised, inside-out patch-clamp technique on rabbit bladder smooth muscle cells.[1][4][5][7]
Cell Preparation
-
Isolation: Rabbit bladder smooth muscle cells (RBSMC) were isolated by enzymatic digestion.[6]
-
Plating: The isolated cells were plated in 35mm Petri dishes for subsequent electrophysiological recording.[6]
Patch-Clamp Electrophysiology
-
Configuration: Excised, inside-out patch configuration.[1][5][7]
-
Temperature: Experiments were performed at 37°C.[6]
-
Solutions: Symmetrical K⁺ solutions (pH 7.2) were used.[6]
-
Voltage Protocol:
-
Data Acquisition: Data was acquired using standard patch-clamp amplifiers and data acquisition software.
Signaling Pathway and Mechanism of Action
This compound acts as a direct activator of BK channels. It binds to the channel protein, inducing a conformational change that favors the open state. This is reflected by a significant leftward shift in the voltage-activation curve, meaning the channel can be opened at more negative membrane potentials for a given intracellular Ca²⁺ concentration.
Direct activation of BK channels by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the electrophysiological effects of a compound like this compound on ion channels.
Workflow for electrophysiological characterization.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. GoSlo SR 5-69 | Ca2+-Activated Potassium Channel Activators: R&D Systems [rndsystems.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
GoSlo-SR-5-69: A Potent Activator of Large-Conductance Ca²⁺-Activated K⁺ (BK) Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a novel and potent activator of large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Slo1 channels.[1][2][3] Developed as part of the GoSlo-SR family of compounds, this tetrahydro-2-naphthalene derivative has emerged as a significant pharmacological tool for studying the physiological and pathological roles of BK channels.[2][3] Its high potency and efficacy in modulating BK channel activity make it a valuable asset in research areas such as smooth muscle physiology, neuronal excitability, and as a potential therapeutic lead for conditions like overactive bladder and hypertension.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
This compound functions as a positive allosteric modulator of BK channels.[1] It significantly shifts the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being in an open state at physiological membrane potentials.[2][3][5] This potentiation of channel opening leads to an increased efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle or reduction in neuronal firing rates.
Molecular docking studies suggest that this compound binds to a putative allosteric site within the Regulator of Conductance for K⁺ (RCK1) domain of the BK channel's alpha subunit.[1] This interaction is believed to stabilize the open conformation of the channel's gating ring, thereby enhancing its activity.[1] Notably, the effects of some members of the GoSlo-SR family have been shown to be independent of the accessory β1 subunit, suggesting a direct interaction with the pore-forming α subunit.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its pharmacological properties.
Table 1: Pharmacological Activity of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [2][5] |
| ΔV₁⸝₂ | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.47 g/mol | |
| Formula | C₂₄H₁₉N₂NaO₅S | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Electrophysiology: Excised Inside-Out Patch-Clamp
This protocol is adapted from studies characterizing this compound effects on BK channels in rabbit bladder smooth muscle cells.[2][6]
a. Cell Preparation:
-
Isolate smooth muscle cells from rabbit bladder tissue by enzymatic digestion.
-
Plate the isolated cells on glass coverslips and incubate under standard cell culture conditions.
b. Pipette and Bath Solutions:
-
Pipette Solution (External): Symmetrical K⁺ solution containing (in mM): 140 KCl, 1.1 MgCl₂, 10 HEPES, and 2 CaCl₂. Adjust pH to 7.4 with KOH.
-
Bath Solution (Internal): Symmetrical K⁺ solution containing (in mM): 140 KCl, 10 HEPES, and 5 EGTA (to chelate free Ca²⁺). Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be adjusted as needed for specific experimental conditions.
c. Recording Procedure:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Hold the membrane potential at a desired level (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit BK channel currents.
-
Perfuse the bath with the internal solution containing various concentrations of this compound (dissolved in DMSO, final concentration of DMSO should be <0.1%).
-
Record single-channel or macroscopic currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze the data to determine changes in channel open probability (Po), voltage for half-maximal activation (V₁⸝₂), and other gating parameters.
Synthesis of this compound: Copper-Catalyzed Ullmann Coupling Reaction
The synthesis of this compound is achieved through a copper-catalyzed Ullmann coupling reaction.[3] This method facilitates the formation of a C-N bond between an aryl halide and an amine.
a. General Procedure:
-
Combine the aryl halide (e.g., a brominated anthraquinone (B42736) derivative), the amine (tetrahydro-2-naphthalene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium phosphate) in a suitable solvent (e.g., toluene).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 100°C) for a set duration (e.g., 12 hours).[7]
-
After the reaction is complete, cool the mixture and filter to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired this compound.
Heterologous Expression of BK Channels in HEK293 Cells
This protocol allows for the study of this compound on specific BK channel subunits.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
The day before transfection, seed the cells onto glass coverslips in 24-well plates to achieve 50-80% confluency on the day of transfection.
-
For each well, prepare a transfection mixture containing plasmid DNA encoding the desired BK channel α (and β/γ subunits if required) and a suitable transfection reagent (e.g., Lipofectamine™) in a serum-free medium (e.g., Opti-MEM™).
-
Incubate the mixture at room temperature for approximately 30 minutes to allow for the formation of DNA-lipid complexes.
-
Add the transfection complex to the cells and incubate for 18-24 hours.
-
After incubation, the cells are ready for experimental analysis (e.g., patch-clamp recording).
Mandatory Visualization
Signaling Pathway of this compound Action on BK Channels
Caption: this compound binds to the RCK1 domain, stabilizing the open state of the BK channel.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for characterizing this compound effects using excised patch-clamp.
Logical Relationship of BK Channel Activation
Caption: this compound potentiates BK channel activation by voltage and calcium.
References
- 1. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
GoSlo-SR-5-69: A Technical Guide to its Effects on Cellular Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large conductance, calcium- and voltage-activated potassium (BK) channel. As a member of the GoSlo-SR family of compounds, it represents a significant tool for investigating the physiological roles of BK channels and holds therapeutic potential for conditions where modulation of cellular excitability is beneficial, such as in smooth muscle and neuronal disorders.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on cellular excitability, compiling quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Core Mechanism of Action: BK Channel Activation
This compound exerts its primary effect by directly activating BK channels.[4][5][6] These channels are key regulators of membrane potential and cellular excitability in a variety of tissues.[2] Activation of BK channels leads to an efflux of potassium ions (K+) from the cell, which hyperpolarizes the cell membrane, making it less likely to fire an action potential. This ultimately results in a decrease in cellular excitability.
The potency of this compound is highlighted by its low nanomolar effective concentration. It significantly shifts the voltage required for half-maximal activation (V1/2) of BK channels to more negative potentials, meaning the channels are more likely to be open at physiological membrane potentials.[4][5][6][7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's effect on BK channels, as determined by electrophysiological studies.
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [4][5][6][7] |
| 189 nM | Rabbit Bladder Smooth Muscle Cells | [8] | |
| ΔV1/2 | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [4][6] |
| -113 ± 10 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [9][8] | |
| -104 mV | Not Specified | [7] |
Table 1: Potency and Efficacy of this compound on BK Channels
| Compound | Concentration (µM) | ΔV1/2 (mV) | Cell Type | Reference |
| This compound | 1 | -113 ± 10 | Rabbit Bladder Smooth Muscle Cells | [9][8] |
| GoSlo-SR-5-95 | 1 | -94 ± 9 | Rabbit Bladder Smooth Muscle Cells | [9][8] |
| GoSlo-SR-5-65 | 10 | -116 ± 10 | Rabbit Bladder Smooth Muscle Cells | [9][8] |
| GoSlo-SR-5-103 | 10 | -44 ± 4 | Rabbit Bladder Smooth Muscle Cells | [9][8] |
Table 2: Comparative Efficacy of GoSlo-SR Analogs
Effects on Cellular Excitability
While direct quantitative data on the effects of this compound on action potential firing frequency and resting membrane potential are not extensively published, the profound activation of BK channels allows for well-supported inferences. Activation of BK channels by potent openers generally leads to:
-
Membrane Potential Hyperpolarization: The efflux of K+ ions through the activated BK channels drives the membrane potential to a more negative value, closer to the equilibrium potential for potassium. This hyperpolarization moves the membrane potential further from the threshold for firing an action potential.
-
Decreased Firing Frequency: By hyperpolarizing the membrane and increasing the threshold for action potential initiation, BK channel activation reduces the frequency of spontaneous or induced action potentials in excitable cells like neurons and smooth muscle cells.
-
Spike-Frequency Adaptation: In neurons, BK channels contribute to the repolarization phase of the action potential. Their activation can lead to a more rapid repolarization, which can influence the subsequent firing rate and contribute to spike-frequency adaptation.
Experimental Protocols
The primary technique used to characterize the effects of this compound is electrophysiology , specifically the patch-clamp technique in the excised, inside-out configuration .
Cell Preparation (Rabbit Bladder Smooth Muscle Cells)[8]
-
Tissue Dissociation: Rabbit bladders are removed and placed in a Ca2+-free Hanks' solution. The smooth muscle layer is dissected, minced, and incubated in a dissociation medium containing enzymes such as papain and collagenase to isolate single smooth muscle cells.
-
Plating: Isolated cells are plated onto glass coverslips and incubated to allow for adherence before electrophysiological recording.
Excised Inside-Out Patch-Clamp Recording[8]
-
Pipette Solution (Symmetrical K+):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.2 with KOH
-
-
Bath Solution (Symmetrical K+ with varying Ca2+):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
1 mM EGTA (for [Ca2+] ≈ 100 nM) or 1 mM HEDTA (for [Ca2+] > 300 nM)
-
pH adjusted to 7.2 with KOH
-
-
Recording:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The patch is then excised from the cell, exposing the intracellular face of the membrane to the bath solution.
-
The membrane patch is held at a holding potential of -60 mV.
-
BK channel currents are evoked using voltage ramps (e.g., from -100 mV to +100 mV over 2 seconds).
-
This compound is applied to the bath solution to assess its effect on the intracellular side of the BK channels.
-
-
Data Analysis:
-
The current-voltage relationship is used to determine the voltage of half-maximal activation (V1/2) by fitting the data to a Boltzmann function.
-
The shift in V1/2 (ΔV1/2) in the presence of this compound is calculated to quantify its efficacy.
-
The concentration-response curve is generated to determine the EC50 value.
-
Signaling Pathways and Mechanisms
The mechanism of action of this compound involves a direct interaction with the BK channel protein, leading to a stabilization of its open conformation.
Caption: Proposed mechanism of this compound action on the BK channel.
The diagram illustrates that this compound is proposed to bind to the RCK1 (Regulator of Conductance of K+) domain on the intracellular side of the BK channel. This binding allosterically modulates the channel, stabilizing its open conformation and thereby increasing the probability of channel opening. This leads to an increased efflux of potassium ions, resulting in membrane hyperpolarization and a reduction in cellular excitability.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | The Impact of BK Channels on Cellular Excitability Depends on their Subcellular Location [frontiersin.org]
- 4. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
The GoSlo-SR-5-69 Binding Site on the BK Channel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of GoSlo-SR-5-69, a potent activator of the large conductance Ca2+- and voltage-activated potassium (BK) channel. Understanding the molecular interactions between small molecule modulators and the BK channel is critical for the development of novel therapeutics targeting a range of conditions, including overactive bladder, hypertension, and erectile dysfunction.[1][2] This document summarizes key quantitative data, details common experimental protocols for studying this interaction, and visualizes the proposed binding site and experimental workflows.
Quantitative Analysis of this compound Activity
This compound is a member of the GoSlo-SR family of anthraquinone (B42736) derivatives designed to potently open BK channels.[3][4] Its primary effect is to shift the voltage required for half-maximal activation (V1/2) of the BK channel to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.
| Parameter | Value | Cell Type/Channel | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [3][4][5] |
| 189 nM (Confidence Intervals: 65 nM to 546 nM) | Rabbit Bladder Smooth Muscle Cells | [6] | |
| ΔV1/2 at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [3][4] |
| -113 ± 10 mV | Rabbit Bladder Smooth Muscle Cells | [6] | |
| ΔV1/2 at 10 µM | -104 mV | Not Specified | [5] |
The table below details the impact of specific mutations within the BK channel on the efficacy of the related compound GoSlo-SR-5-6, providing strong evidence for the location of the binding site. These experiments were conducted on rat (rBK) and human (hBK) BK channels transiently expressed in HEK cells.[7]
| Channel/Mutant | ΔV1/2 (mV) with 10 µM GoSlo-SR-5-6 | n | Reference |
| rBK (wild type) | -121 ± 3 | 14 | [7] |
| hBK (wild type) | -105 ± 4 | 13 | [7] |
| Slo1_9a splice variant | -43 ± 6 | 9 | [7] |
| S317R mutant | -80 ± 7 | Not Specified | [7] |
| I326A mutant | -73 ± 6 | 6 | [7] |
| S317R:I326A double mutant | -56 ± 6 | 5 | [7] |
The Molecular Binding Site of this compound
Mutagenesis studies on the closely related compound GoSlo-SR-5-6 have been instrumental in elucidating the binding pocket for this class of activators. The data strongly suggest that the binding site is located within the transmembrane domain of the BK channel's α-subunit, specifically at the interface between the S4-S5 linker and the S6 segment of adjacent subunits.[1][2][7]
Key residues identified as critical for the action of GoSlo-SR-5-6 are L227 in the S4/S5 linker, and S317 and I326 in the S6 segment.[1][2] Mutation of these residues significantly attenuates the channel-opening effects of the compound.[7] This suggests that this compound likely binds in a pocket formed by these residues, stabilizing the open conformation of the channel pore. While these studies were performed with GoSlo-SR-5-6, the structural similarity and potent activity of this compound make it highly probable that it shares this binding site. Interestingly, in filarial nematodes, this compound has been shown to bind at the RCK1 pocket, indicating potential differences in binding sites across species and channel isoforms.[8]
Experimental Protocols
The characterization of this compound's interaction with the BK channel primarily relies on electrophysiological techniques, particularly the patch-clamp method.
Electrophysiology: Excised Inside-Out Patch-Clamp
This is the predominant method used to study the direct effects of this compound on BK channels.
-
Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the desired BK channel α-subunit (and any β or γ subunits). Alternatively, primary cells endogenously expressing BK channels, such as rabbit bladder smooth muscle cells, are isolated by enzymatic digestion.[3][4][6]
-
Patch-Clamp Configuration: The inside-out configuration is used, allowing for the direct application of this compound to the intracellular face of the channel.[3][4][7]
-
Solutions: Symmetrical potassium solutions are typically used, with the intracellular and extracellular solutions containing approximately 140 mM K+. The intracellular solution is buffered to control the free Ca2+ concentration, which is a key regulator of BK channel activity.[6][7]
-
Data Acquisition: BK channel currents are evoked by voltage ramps or steps. The effect of this compound is quantified by measuring the shift in the voltage-activation curve (V1/2) in the presence of the compound compared to the control.[6][7] Experiments are generally performed at 37°C.[6][7]
Site-Directed Mutagenesis
To identify the amino acid residues crucial for the binding of GoSlo-SR compounds, site-directed mutagenesis is employed.
-
Procedure: Point mutations are introduced into the cDNA of the BK channel α-subunit at residues hypothesized to be part of the binding site (e.g., S317R, I326A).[7]
-
Expression and Analysis: The mutated channels are then expressed in a host system (e.g., HEK cells), and their sensitivity to this compound is assessed using the patch-clamp technique described above. A significant reduction in the ΔV1/2 shift caused by the compound indicates that the mutated residue is important for its binding or mechanism of action.[7]
Compound Synthesis
This compound and its analogs are synthesized using chemical methods.
-
Reaction: The synthesis of the GoSlo-SR family of compounds has been achieved through a copper-catalyzed Ullmann coupling reaction.[6]
-
Purification and Verification: The purity and structure of the synthesized compounds are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), 1H NMR, and high-resolution mass spectrometry.[6]
Visualizations
Proposed Binding Site of GoSlo-SR Compounds on the BK Channel
Caption: Proposed binding of this compound to the BK channel.
Experimental Workflow for Characterizing this compound Activity
Caption: Workflow for this compound binding site analysis.
Signaling Pathway: Direct Channel Modulation
Caption: Direct allosteric modulation of the BK channel by this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. physoc.org [physoc.org]
- 8. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
Methodological & Application
GoSlo-SR-5-69: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2][3] These channels are ubiquitously expressed and play a crucial role in regulating various physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release.[4] this compound belongs to the GoSlo-SR family of compounds and has been identified as one of the most potent BK channel openers synthesized to date.[1][2] This document provides detailed application notes and protocols for the characterization of this compound using the patch clamp technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on BK channels, as determined by patch clamp electrophysiology.
| Parameter | Value | Cell Type | Patch Clamp Configuration | Reference |
| EC50 | 251 nM | Rabbit bladder smooth muscle cells | Excised, inside-out | [1][2][3] |
| ΔV1/2 | > -100 mV | Rabbit bladder smooth muscle cells | Excised, inside-out | [1][2] |
| Concentration for > -100 mV shift | 1 µM | Rabbit bladder smooth muscle cells | Excised, inside-out | [1][2] |
| Effect on rBK channels (ΔV1/2) | -121 ± 3 mV | HEK cells | Excised, inside-out | [5] |
| Effect on hBK channels (ΔV1/2) | -105 ± 4 mV | HEK cells | Excised, inside-out | [5] |
Mechanism of Action
This compound directly interacts with the transmembrane domain of the BK channel to enhance pore opening.[6] Studies involving mutagenesis and mathematical modeling suggest that it stabilizes the open conformation of the channel and the activated state of its voltage sensors.[6] Specifically, its effects are mediated through interactions with the S6 segment and the S4/S5 linker of the BK channel α-subunit.[6] this compound does not require the β1-subunit to exert its effects.[6]
Figure 1: Mechanism of this compound action on the BK channel.
Experimental Protocols
The characterization of this compound is predominantly performed using patch-clamp electrophysiology, particularly in the excised, inside-out or whole-cell configurations.[2][7]
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the BK channel α-subunit are a common model system.[6][7] Primary cells, such as rabbit bladder smooth muscle cells, can also be used.[1][2][8]
-
Cell Culture: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.[7]
-
Expression: For transient transfections, allow 24-48 hours for channel expression before conducting experiments.[9]
Solutions and Reagents
-
Internal (Pipette) Solution (Example for Whole-Cell):
-
140 mM KCl
-
10 mM HEPES
-
Calcium buffer system (e.g., EGTA) to control free [Ca2+]i
-
Adjust pH to 7.2 with KOH[7]
-
-
External (Bath) Solution (Example for Whole-Cell):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH[7]
-
-
Symmetrical K+ Solutions (for Excised Patches):
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
1 mM EGTA (for [Ca2+] ≤ 100 nM) or 1 mM HEDTA (for [Ca2+] > 300 nM)
-
Adjust pH to 7.2[8]
-
-
This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external or internal solution, depending on the patch configuration and experimental design.
Patch Clamp Recording: Excised, Inside-Out Configuration
This configuration is ideal for studying the direct effects of intracellularly applied substances like this compound.[1][9]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[7]
-
Giga-seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[7][9]
-
Patch Excision: After establishing a stable giga-seal, retract the pipette from the cell to excise a patch of the membrane, with the intracellular side now facing the bath solution.[7][9]
-
Data Acquisition:
-
Clamp the patch potential to a desired holding voltage (e.g., -60 mV or -80 mV).[7][8]
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) or voltage ramps (e.g., 100 mV/sec) to elicit BK channel currents.[7][8]
-
Record baseline currents in the control bath solution.
-
Perfuse the bath with the solution containing this compound at various concentrations.
-
Record currents in the presence of the compound to determine the extent of activation and the shift in the voltage-dependence of activation.
-
Patch Clamp Recording: Whole-Cell Configuration
This technique allows for the recording of macroscopic currents from the entire cell membrane.[7]
-
Pipette and Giga-seal Formation: Follow steps 1 and 2 as described for the excised, inside-out configuration.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[7][9]
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).[7]
-
Apply a series of depolarizing voltage steps to elicit BK channel currents.[7]
-
Record baseline currents in the external solution.
-
Perfuse the bath with the external solution containing this compound at various concentrations.
-
Record currents in the presence of the activator.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing this compound using patch clamp electrophysiology.
Figure 2: Experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Design of GoSlo-SR-5-69
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated potassium (BK) channels.[1][2][3] These channels are critical regulators of cellular excitability in various tissues, including smooth muscle and neurons. Activation of BK channels leads to membrane hyperpolarization, which in turn causes smooth muscle relaxation and reduces neuronal firing. This mechanism of action makes this compound and other BK channel openers promising therapeutic candidates for conditions characterized by smooth muscle hyperactivity or neuronal hyperexcitability, such as overactive bladder, erectile dysfunction, and hypertension.[1][4][5]
These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in two key therapeutic areas: overactive bladder and erectile dysfunction. The protocols are based on established animal models and methodologies.
Mechanism of Action
This compound is a member of the GoSlo-SR family of compounds.[6] It interacts with the transmembrane domain of the BK channel, specifically the S4/S5 linker and the S6 segment, to enhance pore opening. This allosteric modulation shifts the voltage required for half-maximal activation (V1/2) to more negative potentials, effectively increasing the channel's open probability at physiological membrane potentials.[3]
Signaling Pathway of BK Channel Activation by this compound
Caption: this compound binding to the BK channel enhances potassium efflux, leading to hyperpolarization and smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize the key in vitro and ex vivo parameters of this compound and related compounds.
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Rabbit bladder smooth muscle cells | EC50 | 251 nM | [1][2][3] |
| This compound | Rabbit bladder smooth muscle cells | ΔV1/2 at 1 µM | > -100 mV | [1][2][3] |
| GoSlo-SR-5-6 | Rat Gracilis muscle arteries | Dilation (at 10 µM) | Significant concentration-dependent dilation | [4] |
| GoSlo-SR-5-130 | Rabbit bladder smooth muscle strips | Inhibition of spontaneous contractions (at 10 µM) | Significant reduction in amplitude | [1] |
Experimental Protocols
In Vivo Model of Overactive Bladder: Cystometry in Rats
This protocol is designed to assess the efficacy of this compound in a rat model of detrusor overactivity.
Experimental Workflow
References
- 1. Effects of the novel BK (KCa1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilation of rat skeletal muscle arteries by the novel BK channel opener GoSlo is mediated by the simultaneous activation of BK and Kv7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
Application Notes and Protocols for GoSlo-SR-5-69 in Bladder Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channel.[1][2][3][4] In bladder smooth muscle, also known as detrusor smooth muscle, BK channels are crucial regulators of contractility and excitability.[5][6] Activation of these channels leads to membrane hyperpolarization, which in turn reduces the activity of voltage-gated Ca2+ channels, decreases intracellular Ca2+ concentration, and ultimately promotes muscle relaxation. This mechanism makes BK channel openers like this compound promising therapeutic agents for conditions characterized by bladder overactivity.[5][7]
These application notes provide detailed protocols for studying the effects of this compound on bladder smooth muscle at both the single-cell level using patch-clamp electrophysiology and at the tissue level using organ bath contractility assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the effects of other BK channel activators on bladder smooth muscle.
Table 1: Electrophysiological Effects of this compound on Rabbit Bladder Smooth Muscle BK Channels
| Parameter | Value | Concentration | Notes | Reference |
| EC₅₀ | 251 nM | N/A | The half-maximal effective concentration for BK channel activation. | [2][3][4] |
| ΔV₁/₂ | > -100 mV | 1 µM | Negative shift in the voltage required for half-maximal activation of the BK channel.[1][2][3] | [1][2][3] |
Table 2: Effects of Other BK Channel Activators on Bladder Smooth Muscle Contractility (for comparative purposes)
| Compound | Species | Effect on Spontaneous Contractions | Concentration | Reference |
| NS11021 | Guinea Pig | ~50% reduction in force | 3 µM | [1][2] |
| NS1619 | Human | Significant inhibition of amplitude, force, frequency, and tone | 30 µM | [8] |
| NS8 & NS1619 | Rat | Reduction in contractility | Not specified | [9] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound in Bladder Smooth Muscle Relaxation
Caption: Signaling pathway of this compound in bladder smooth muscle cells.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp studies of this compound on isolated bladder myocytes.
Experimental Workflow: Bladder Smooth Muscle Contractility Assay
Caption: Workflow for organ bath studies of this compound on bladder muscle strips.
Experimental Protocols
Protocol 1: Electrophysiological Recording of BK Channels
This protocol is based on the methodology used to characterize this compound.[1][3]
1. Isolation of Rabbit Bladder Smooth Muscle Cells (RBSMC) a. Humanely euthanize a rabbit with pentobarbitone (I.V.) in accordance with institutional animal care and use committee guidelines.[3] b. Immediately excise the bladder and place it in ice-cold Ca²⁺-free physiological salt solution. c. Cut the bladder open, remove the urothelium, and cut the detrusor muscle into small pieces (approx. 1mm³).[3] d. Perform enzymatic digestion using a solution containing enzymes such as papain and collagenase to isolate single smooth muscle cells. e. Plate the isolated cells in Petri dishes and store them at 4°C for use within 8 hours.
2. Patch-Clamp Recording (Excised, Inside-Out Configuration) a. Use a patch-clamp amplifier and borosilicate glass electrodes with a resistance of 3-5 MΩ when filled with pipette solution. b. Solutions:
- Symmetrical K+ Solutions (pH 7.2):
- Pipette (external) and Bath (internal/cytosolic) solution: 140 mM KCl, 10 mM HEPES, 10 mM Glucose.[3]
- Ca²⁺ Buffering: Use 1 mM EGTA for [Ca²⁺] of 100 nM and 1 mM HEDTA for [Ca²⁺] > 300 nM.[3] The free Ca²⁺ concentration should be calculated and adjusted as needed. c. Establish a gigaohm seal on a single cell and then excise the patch to achieve the inside-out configuration. The cytosolic face of the membrane will be exposed to the bath solution. d. Hold the patch at a negative potential (e.g., -60 mV).[3]
3. Experimental Procedure a. Evoke BK channel currents using voltage ramps (e.g., from -100 mV to +100 mV over 1 second).[1] b. Record baseline BK channel activity in a control solution with a fixed Ca²⁺ concentration (e.g., 100 nM). c. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the bath solution. d. Perfuse the bath with the this compound containing solution. e. Record BK channel activity in the presence of the compound.
4. Data Analysis a. Measure the current amplitude at various voltages to construct a current-voltage (I-V) relationship. b. Calculate the channel open probability (Po) at different voltages. c. Fit the Po-voltage relationship with a Boltzmann function to determine the voltage for half-maximal activation (V₁/₂). d. Compare V₁/₂ in the absence and presence of this compound to determine the voltage shift (ΔV₁/₂). e. To determine the EC₅₀, apply a range of this compound concentrations and plot the ΔV₁/₂ against the log of the concentration.
Protocol 2: Bladder Smooth Muscle Contractility Assay
This is a general protocol for an organ bath experiment, suitable for assessing the effect of this compound on bladder tissue contractility. It is based on standard methods for studying bladder smooth muscle.[10][11][12]
1. Tissue Preparation a. Humanely euthanize an animal (e.g., guinea pig, rat) according to approved protocols. b. Excise the urinary bladder and place it in cold Krebs solution.[10] c. Remove any adhering fat and connective tissue. Cut the bladder into longitudinal strips (e.g., 2 mm wide and 5-7 mm long).
2. Organ Bath Setup a. Mount the bladder strips vertically in organ baths containing Krebs solution.[10] One end of the strip is attached to a fixed hook and the other to an isometric force transducer. b. Krebs Solution Composition (mM): 118 NaCl, 4.7 KCl, 1.9 CaCl₂, 1.2 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, 11.7 dextrose.[10] c. Maintain the bath at 37°C and continuously aerate with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.[10] d. Allow the strips to equilibrate for 60-90 minutes under a predetermined optimal passive tension (e.g., 1 g), washing with fresh Krebs solution every 15-20 minutes.[11]
3. Experimental Procedure a. Assessing Effects on Spontaneous Contractions: i. After equilibration, record the spontaneous phasic contractions for a baseline period of at least 20-30 minutes. ii. Add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next. iii. Record the changes in the amplitude, frequency, and baseline tone of the contractions. b. Assessing Relaxant Effects on Pre-contracted Tissue: i. After equilibration, contract the tissue with an agonist such as carbachol (B1668302) (e.g., 1 µM) or by depolarization with KCl (e.g., 80 mM).[10] ii. Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to assess its relaxant properties.
4. Data Analysis a. Measure the following parameters from the tension recordings:
- Amplitude: The peak force of contractions.
- Frequency: The number of contractions per unit of time.
- Muscle Tone: The baseline tension between contractions.
- Force Integral: The area under the curve of the contractile activity. b. Express the effect of this compound as a percentage inhibition of the baseline spontaneous activity or as a percentage relaxation of the pre-contracted tone. c. Plot the percentage inhibition/relaxation against the log concentration of this compound to generate a concentration-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration).
References
- 1. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of human detrusor smooth muscle excitability and contractility via pharmacological activation of large conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GoSlo-SR-5-69 in Nematode Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent activator of large conductance Ca2+-activated K+ (BK) channels, originally developed for mammalian systems.[1][2] Recent research has unveiled its significant potential as a positive allosteric modulator of nematode SLO-1 potassium channels, which are the primary target of the anthelmintic drug emodepside (B1671223).[3][4] This discovery opens new avenues for developing novel anthelmintic strategies, particularly against parasitic nematodes of medical and veterinary importance such as Brugia malayi and Onchocerca volvulus.[3][4]
These application notes provide a comprehensive overview of the use of this compound in nematode ion channel research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.
Mechanism of Action
In nematodes, the SLO-1 channel is a calcium-activated potassium channel crucial for regulating neurotransmission and muscle function.[5][6] The anthelmintic emodepside selectively activates these channels, leading to paralysis and death of the worm.[5][7]
This compound does not act as a direct agonist on nematode SLO-1 channels. Instead, it functions as a positive allosteric modulator .[3][4] This means it binds to a site on the SLO-1 channel distinct from the emodepside binding site and enhances the channel's response to emodepside.[3][8] Molecular docking studies suggest that emodepside binds within the pore domain of the SLO-1 channel, while this compound binds to the RCK1 (Regulator of Conductance of K+) domain.[3][8][9] This allosteric modulation leads to a potentiation of the emodepside-induced current, effectively increasing the potency of emodepside.[3][4]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the emodepside sensitivity of SLO-1 channels from the filarial nematodes Brugia malayi and Onchocerca volvulus, expressed in Xenopus oocytes.
| Nematode Species | SLO-1 Isoform | Condition | EC50 of Emodepside (µM) | Rmax (nA) | Reference |
| Brugia malayi | Bma-SLO-1F | Emodepside alone | 1.4 ± 0.2 | Not Reported | [3] |
| Brugia malayi | Bma-SLO-1F | Emodepside + 3 µM this compound | 0.3 ± 0.04 | Not Reported | [3] |
| Onchocerca volvulus | Ovo-SLO-1A | Emodepside alone | 0.50 ± 0.09 | 2454 ± 87 | [4] |
| Onchocerca volvulus | Ovo-SLO-1A | Emodepside + 3 µM this compound | 0.40 ± 0.03 | 4928 ± 830 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of this compound action on nematode SLO-1 channels.
Caption: Experimental workflow for characterizing this compound effects on SLO-1 channels.
Experimental Protocols
Heterologous Expression of Nematode SLO-1 Channels in Xenopus laevis Oocytes
This protocol describes the expression of nematode SLO-1 channels in Xenopus oocytes for subsequent electrophysiological recording.
Materials:
-
Adult female Xenopus laevis
-
Nematode tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
High-fidelity DNA polymerase for PCR
-
pGEM-T Easy vector (or similar)
-
mMessage mMachine T7 Kit (or similar) for in vitro cRNA synthesis
-
Nuclease-free water
-
Oocyte collection and digestion solutions
-
ND96 storage solution
-
Microinjection setup
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the desired nematode species and life-cycle stage using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
Cloning of the slo-1 Gene:
-
Amplify the full-length coding sequence of the slo-1 gene from the cDNA using gene-specific primers and a high-fidelity DNA polymerase.
-
Ligate the PCR product into a suitable vector (e.g., pGEM-T Easy).
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the sequence of the cloned slo-1 gene by Sanger sequencing.
-
-
cRNA Synthesis:
-
Linearize the plasmid DNA containing the slo-1 insert.
-
Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit (e.g., mMessage mMachine T7).
-
Purify the cRNA and determine its concentration and quality.
-
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Wash the oocytes thoroughly and store them in ND96 solution.
-
Inject each oocyte with approximately 50 nL of cRNA solution (concentration to be optimized, typically 0.1-1 µg/µL).
-
Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the recording of SLO-1 channel currents in Xenopus oocytes.
Materials:
-
TEVC setup (amplifier, headstage, micromanipulators, perfusion system)
-
Glass capillaries for pulling electrodes
-
3 M KCl for filling electrodes
-
Recording chamber
-
Recording solution (e.g., ND96)
-
Emodepside stock solution (in DMSO)
-
This compound stock solution (in DMSO)[10]
Protocol:
-
Electrode Preparation:
-
Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
-
Oocyte Placement and Impalement:
-
Place an oocyte expressing the SLO-1 channel in the recording chamber.
-
Continuously perfuse the oocyte with recording solution.
-
Impale the oocyte with two electrodes (one for voltage sensing, one for current injection).
-
-
Recording Protocol:
-
Clamp the oocyte at a holding potential of -80 mV.
-
Apply voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit channel currents.
-
-
Drug Application:
-
Establish a stable baseline current in the recording solution.
-
Perfuse the oocyte with a known concentration of emodepside to activate the SLO-1 channels.
-
To test for allosteric modulation, co-apply emodepside and this compound.[3][4]
-
Perform a dose-response curve for emodepside in the absence and presence of a fixed concentration of this compound (e.g., 3 µM).[3][4]
-
-
Data Analysis:
-
Measure the peak current at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
For dose-response experiments, plot the normalized current against the logarithm of the emodepside concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.
-
C. elegans Locomotion Assay
This protocol can be adapted to assess the in vivo effects of this compound on nematode behavior, particularly in combination with emodepside.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (food source)
-
M9 buffer
-
Emodepside and this compound stock solutions
-
Microscope with a camera or a worm tracking system[12]
Protocol:
-
Worm Synchronization:
-
Synchronize a population of C. elegans to obtain a cohort of age-matched worms (e.g., L4 larvae or young adults).
-
-
Drug Treatment:
-
Prepare NGM plates containing the desired concentrations of emodepside, this compound, or a combination of both. The final concentration of the solvent (e.g., DMSO) should be kept constant across all plates, including the control.
-
Seed the plates with E. coli OP50.
-
Transfer a defined number of synchronized worms to each plate.
-
-
Behavioral Recording and Analysis:
-
Incubate the worms on the drug-containing plates for a specified period (e.g., 4, 12, or 24 hours).
-
At each time point, quantify the locomotor activity of the worms. This can be done by:
-
Body Bend Count: Manually counting the number of sinusoidal body bends per minute.
-
Paralysis Assessment: Categorizing worms as mobile or paralyzed (no movement upon prodding).
-
Automated Worm Tracking: Using a worm tracker (B12436777) to quantify parameters such as speed, frequency of reversals, and wavelength of movement.[12]
-
-
-
Data Analysis:
Conclusion
This compound represents a valuable pharmacological tool for the study of nematode SLO-1 channels. Its ability to positively modulate the activity of these channels in the presence of emodepside provides a powerful method for investigating the structure-function relationships of the SLO-1 channel and for screening for novel anthelmintic compounds. The protocols outlined above provide a framework for researchers to utilize this compound in their studies of nematode ion channels and anthelmintic drug discovery.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 5. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. SLO-1-channels of parasitic nematodes reconstitute locomotor behaviour and emodepside sensitivity in Caenorhabditis elegans slo-1 loss of function mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput behavioral analysis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GoSlo-SR-5-69 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3][4][5] As a member of the GoSlo-SR family of compounds, it modulates the activity of BK channels by shifting the voltage required for their half-maximal activation (V½) to more negative potentials.[2][3][4][5] This characteristic makes this compound a valuable pharmacological tool for studying the physiological roles of BK channels and for the development of novel therapeutics targeting conditions where BK channel activation is beneficial, such as overactive bladder, hypertension, and erectile dysfunction.[6]
These application notes provide detailed protocols for the use of this compound in in vitro assays, with a primary focus on the patch-clamp electrophysiology technique.
Mechanism of Action
This compound directly activates BK channels. The activation of these channels is a complex process regulated by both membrane voltage and intracellular calcium (Ca²⁺) and magnesium (Mg²⁺) concentrations. This compound facilitates the opening of the BK channel pore, leading to an efflux of potassium (K⁺) ions from the cell. This ion movement results in hyperpolarization of the cell membrane, which can reduce the excitability of cells such as smooth muscle cells and neurons.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and related compounds from the GoSlo-SR family.
| Compound | EC₅₀ (nM) | ΔV½ at 1 µM (mV) | Cell Type | Reference |
| This compound | 251 | > -100 | Rabbit Bladder Smooth Muscle Cells | [4][7] |
| This compound | 189 | -113 ± 10 | Rabbit Bladder Smooth Muscle Cells | [8] |
| GoSlo-SR-5-6 | ~2000 | ~ -100 | Rabbit Bladder Smooth Muscle Cells | [8] |
| GoSlo-SR-5-65 | - | -116 ± 10 (at 10 µM) | Rabbit Bladder Smooth Muscle Cells | [8] |
| GoSlo-SR-5-95 | - | -94 ± 9 | Rabbit Bladder Smooth Muscle Cells | [8] |
| GoSlo-SR-5-103 | - | -44 ± 4 (at 10 µM) | Rabbit Bladder Smooth Muscle Cells | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Reagent: this compound (M.Wt: 470.47 g/mol )[1]
-
Solvent: DMSO
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 47.05 mg of this compound in 1 mL of DMSO.[1]
-
For a 10 mM stock solution, dissolve 4.71 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. For frequent use, aliquots can be stored at 4°C for short periods. Avoid repeated freeze-thaw cycles.
-
Excised Inside-Out Patch-Clamp Electrophysiology
This protocol is adapted for recording BK channel activity from isolated cells, such as rabbit bladder smooth muscle cells (RBSMC) or HEK293 cells expressing BK channels.[6][8]
a. Cell Preparation
-
For RBSMC: Isolate single smooth muscle cells from rabbit bladder tissue by enzymatic digestion. Plate the isolated cells on glass coverslips in 35mm Petri dishes and culture under appropriate conditions.[8]
-
For HEK293 cells: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells should be transiently or stably transfected with the desired BK channel subunits (e.g., α-subunit).
b. Solutions
-
Symmetrical K⁺ Solutions (for excised inside-out patch): [8]
-
Pipette (extracellular) and Bath (intracellular) Solution:
-
140 mM KCl
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.2 with KOH
-
-
Calcium Buffering:
-
For low Ca²⁺ concentrations (e.g., 100 nM), add 1 mM EGTA.
-
For higher Ca²⁺ concentrations (e.g., >300 nM), add 1 mM HEDTA.
-
The final free Ca²⁺ concentration should be calculated using a suitable software.
-
-
c. Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Excision: After establishing a stable seal, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration.
-
Voltage Protocol:
-
Data Acquisition:
-
Record baseline BK channel activity in the control bath solution.
-
Perfuse the excised patch with the bath solution containing the desired concentration of this compound (e.g., concentrations ranging from 100 nM to 10 µM). A typical effective concentration is 1 µM.[4][7]
-
Record BK channel activity in the presence of this compound.
-
d. Data Analysis
-
Measure the current amplitude at each voltage step or along the voltage ramp for both control and this compound conditions.
-
Calculate the channel conductance (G) as a function of voltage (V).
-
Normalize the conductance to the maximum conductance (G/Gmax).
-
Plot the normalized conductance against the membrane voltage to generate a conductance-voltage (G-V) relationship curve.
-
Fit the G-V curve with the Boltzmann equation to determine the voltage for half-maximal activation (V½).
-
The effect of this compound is quantified as the shift in V½ (ΔV½) calculated by subtracting the V½ in the presence of the compound from the control V½.
Troubleshooting
-
Poor Seal Formation: Ensure cells are healthy and the pipette tip is clean. The osmolarity of the pipette solution should be slightly lower than the bath solution.
-
No Channel Activity: Confirm the expression of BK channels in the chosen cell type. Check the Ca²⁺ concentration in the intracellular solution, as it is crucial for BK channel activity.
-
Compound Precipitation: Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid precipitation of this compound.
Conclusion
This compound is a powerful pharmacological tool for the in vitro study of BK channels. The protocols outlined above provide a framework for characterizing the effects of this potent activator on BK channel function using patch-clamp electrophysiology. Careful attention to experimental detail, particularly in solution preparation and data analysis, will ensure reliable and reproducible results.
References
- 1. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GoSlo-SR-5-69 delivery method for animal studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GoSlo-SR-5-69 is a slow-release formulation of a potent and selective small molecule inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway. The sustained-release delivery system is designed to provide consistent plasma concentrations over an extended period, minimizing the need for frequent dosing in animal studies and reducing stress on the animals. These application notes provide detailed protocols for the in vivo use of this compound in mouse xenograft models.
Mechanism of Action
This compound targets the MEK1 and MEK2 kinases, preventing the phosphorylation and activation of ERK1 and ERK2. This downstream inhibition blocks the signaling cascade responsible for cell proliferation, differentiation, and survival, making it a valuable tool for oncology research.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Pharmacokinetic Profile
Pharmacokinetic studies were performed in male BALB/c mice (n=5 per group) following a single subcutaneous injection of this compound at a dose of 25 mg/kg. Plasma concentrations of the active compound were measured at various time points.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 24 | hours |
| AUC(0-t) (Area Under the Curve) | 125 | µg·h/mL |
| t1/2 (Half-life) | 72 | hours |
| Table 1: Pharmacokinetic parameters of this compound in BALB/c mice. |
In Vivo Efficacy
The efficacy of this compound was evaluated in a human colorectal cancer (HT-29) xenograft mouse model. Treatment was initiated when tumors reached an average volume of 150 mm³.
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Once weekly | 0% |
| This compound | 10 | Once weekly | 45% |
| This compound | 25 | Once weekly | 85% |
| This compound | 50 | Once weekly | 88% |
| Table 2: Efficacy of this compound in the HT-29 xenograft model at day 21. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Prior to use, allow the vial of lyophilized this compound to equilibrate to room temperature for 30 minutes.
-
Aseptically add 1.0 mL of sterile Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) to the vial.
-
Vortex the vial for 60 seconds, then place on a rotator at room temperature for 15 minutes to ensure complete dissolution.
-
The final solution will have a concentration of 10 mg/mL and should be a clear, homogenous solution.
-
Use the reconstituted solution within 4 hours. Do not store for later use.
Protocol 2: Administration in Mice
This protocol describes the subcutaneous administration of this compound for efficacy studies.
GoSlo-SR-5-69: Application Notes and Protocols for Fluorescence-Based BK Channel Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or Slo1 channels.[1][2][3] These channels are critical regulators of neuronal excitability, vascular tone, and smooth muscle function. This compound activates BK channels by shifting the voltage required for half-maximal activation (V₁/₂) to more negative potentials, thereby increasing channel open probability at physiological membrane potentials.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in fluorescence-based ion channel assays, offering a higher throughput alternative to traditional electrophysiology for screening and characterizing BK channel modulators.
Mechanism of Action
This compound belongs to the GoSlo-SR family of compounds and acts as a positive allosteric modulator of BK channels.[4] Its mechanism involves interaction with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment, to stabilize the open conformation of the channel pore.[4] This activation is independent of the regulatory β1-subunit.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, derived from electrophysiological studies, which are essential for designing and interpreting fluorescence-based assays.
| Parameter | Value | Species/Cell Line | Reference |
| EC₅₀ | 251 nM | Rabbit bladder smooth muscle cells | [1][2][3] |
| ΔV₁/₂ | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [3] |
| ΔV₁/₂ | -104 mV | Not specified | [1][2] |
| ΔV₁/₂ | -113 ± 10 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [5] |
| EC₅₀ (ΔV₁/₂) | ~3 µM | HEK cells expressing rat BK channels | [4] |
Fluorescence-Based Assay Principles
Fluorescence-based assays provide a high-throughput method to assess ion channel activity by indirectly measuring changes in ion flux or membrane potential. Two primary methods are suitable for studying BK channel activation by this compound:
-
Membrane Potential Assays: These assays utilize voltage-sensitive fluorescent dyes (e.g., FLIPR Membrane Potential (FMP) dye, DiBAC₄(3)) that report changes in the cell's membrane potential. Activation of BK channels by this compound will cause an efflux of K⁺ ions, leading to membrane hyperpolarization and a corresponding change in fluorescence.[6]
-
Thallium Flux Assays: Thallium (Tl⁺) can permeate BK channels and act as a surrogate for K⁺. Assays using Tl⁺-sensitive fluorescent dyes (e.g., FluxOR™) measure the influx of Tl⁺ into the cell upon channel opening. An increase in fluorescence indicates channel activation.
Experimental Protocols
The following are detailed protocols for performing membrane potential and thallium flux assays to characterize the activity of this compound on BK channels.
Protocol 1: Membrane Potential Assay
This protocol is designed for a 96-well or 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the BK channel α-subunit.
-
Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Membrane Potential Dye: FLIPR Membrane Potential (FMP) Assay Kit or similar voltage-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Potassium Channel Blocker (Control): e.g., Iberiotoxin or Paxilline.
-
Fluorescence Plate Reader: With appropriate excitation/emission filters and liquid handling capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Also, prepare solutions for negative control (assay buffer with DMSO vehicle) and positive control (a known BK channel blocker).
-
Add the compound solutions to the wells.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a few minutes.
-
To induce depolarization and observe the effect of the activator, add a high potassium solution to all wells. The final K⁺ concentration should be optimized but is typically in the range of 20-60 mM.
-
Immediately begin recording the fluorescence signal over time (kinetic read). BK channel activation by this compound should result in a smaller depolarization-induced fluorescence increase compared to the vehicle control.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal activator control or a blocker control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Thallium Flux Assay
This protocol is also suitable for high-throughput screening in a multi-well plate format.
Materials:
-
Cell Line: As in Protocol 1.
-
Culture Medium: As in Protocol 1.
-
Assay Plate: As in Protocol 1.
-
Thallium Flux Assay Kit: e.g., FluxOR™ Potassium Ion Channel Assay Kit.
-
Assay Buffer: Provided in the kit or a chloride-free buffer.
-
Stimulus Buffer: Containing thallium sulfate (B86663) and a depolarizing concentration of potassium sulfate.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Potassium Channel Blocker (Control): e.g., Iberiotoxin or Paxilline.
-
Fluorescence Plate Reader: As in Protocol 1.
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound solutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to all wells using the plate reader's injector.
-
Immediately begin recording the fluorescence signal over time. Activation of BK channels by this compound will lead to an increased influx of Tl⁺ and a corresponding increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control and a maximal activator control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to determine the EC₅₀.
Diagrams
Mechanism of this compound action on BK channels.
References
- 1. Glioma Big Potassium Channel Expression in Human Cancers and Possible T Cell Epitopes for Their Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 2: [Fluorescence-based Membrane Potential Assay Format...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Labeled Cell Line - Kyinno Bio [kyinno.com]
Application Notes and Protocols for Combining GoSlo-SR-5-69 with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance Ca²⁺-activated potassium (BK) channel, also known as the KCa1.1, MaxiK, or Slo1 channel.[1][2] With an EC₅₀ of approximately 251 nM, it shifts the half-maximal activation voltage (V₁/₂) of BK channels by over -100 mV at a concentration of 1 µM.[1][2] The mechanism of action involves interaction with the transmembrane domain of the channel, specifically the S4/S5 linker and the S6 segment, which stabilizes the open conformation of the channel.[3] This activation of BK channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization plays a crucial role in regulating cellular excitability, leading to effects such as smooth muscle relaxation and reduced neuronal firing.[4][5]
These application notes provide a comprehensive overview of the known and potential combinations of this compound with other pharmacological agents. Detailed protocols for key experiments are provided to facilitate further research and drug development.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][2] |
| ΔV₁/₂ at 1 µM | > -100 mV | Rabbit Bladder Smooth Muscle Cells | [1][2] |
Table 2: Combination of this compound with Emodepside (B1671223) on Nematode SLO-1 Channels
| Agent(s) | Channel | EC₅₀ (µM) | Rₘₐₓ (nA) | Reference |
| Emodepside | Bma-SLO-1F | 1.40 ± 0.15 | 2679 ± 318 | [6] |
| Emodepside + 3 µM this compound | Bma-SLO-1F | 0.20 ± 0.02 | 4493 ± 433 | [6] |
| Emodepside | Ovo-SLO-1A | 0.50 ± 0.09 | 2454 ± 87 | [6] |
| Emodepside + 3 µM this compound | Ovo-SLO-1A | 0.40 ± 0.03 | 4928 ± 830 | [6] |
Signaling Pathways and Experimental Workflows
BK Channel Activation and Downstream Effects
Activation of BK channels by this compound initiates a cascade of events that ultimately leads to reduced cellular excitability. The following diagram illustrates the central role of BK channels in this process.
Caption: this compound activates BK channels, leading to hyperpolarization and reduced cellular excitability.
Experimental Workflow for Assessing Combination Effects
The following workflow outlines the general steps for investigating the combined effects of this compound and another pharmacological agent on cellular function.
Caption: General workflow for studying the combined effects of two pharmacological agents.
Combination with Other Pharmacological Agents
Positive Allosteric Modulation with Emodepside
This compound has been shown to act as a positive allosteric modulator of the anthelmintic drug emodepside on nematode SLO-1 potassium channels.[6] While this compound alone has no agonist activity on these channels, it significantly potentiates the effect of emodepside, as evidenced by a leftward shift in the emodepside concentration-response curve and an increase in the maximal response.[6] This suggests that this compound binds to a different site on the channel than emodepside, enhancing its function.[6]
Hypothetical Combination with L-type Calcium Channel Blockers
Rationale: BK channel activation by this compound leads to membrane hyperpolarization, which in turn reduces the open probability of voltage-gated L-type calcium channels (LTCCs).[7] Combining this compound with a direct LTCC blocker (e.g., nifedipine (B1678770), verapamil) could have synergistic or additive effects in reducing calcium influx and promoting smooth muscle relaxation.[8] This combination could be particularly relevant for the treatment of hypertension or overactive bladder.
Proposed Experiment: Investigate the combined effect of this compound and nifedipine on the contractility of isolated bladder or arterial smooth muscle strips.
Hypothetical Combination with Beta-Adrenergic Agonists
Rationale: Beta-adrenergic agonists (e.g., isoproterenol, mirabegron) are known to cause smooth muscle relaxation, in part through the activation of the cAMP/PKA signaling pathway, which can lead to the phosphorylation and potentiation of BK channels.[9][10] Combining this compound with a beta-agonist could lead to a more profound and sustained relaxation of smooth muscle, which could be beneficial in conditions like asthma or overactive bladder.
Proposed Experiment: Using patch-clamp electrophysiology, determine if the co-application of this compound and a beta-agonist results in a greater shift in the V₁/₂ of BK channel activation compared to either agent alone.
Hypothetical Combination with Anticholinergics
Rationale: Anticholinergic drugs (e.g., atropine, oxybutynin) are a mainstay for the treatment of overactive bladder, acting by blocking muscarinic receptors and reducing involuntary bladder contractions.[11] Since BK channel activation also promotes bladder relaxation, a combination of this compound and an anticholinergic could offer a dual mechanism of action, potentially leading to improved efficacy and a reduced side-effect profile by allowing for lower doses of each compound.[12]
Proposed Experiment: In an in vivo model of overactive bladder, assess whether the combination of this compound and oxybutynin (B1027) is more effective at reducing urinary frequency and bladder pressure than either drug alone.
Experimental Protocols
Protocol 1: Electrophysiological Recording of BK Channels (Excised Inside-Out Patch-Clamp)
This protocol is adapted from methodologies used in the characterization of this compound and other BK channel modulators.[13][14]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human BK channel α-subunit (and β-subunit if desired) or freshly isolate smooth muscle cells from target tissues (e.g., rabbit bladder).[13]
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.4 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with KOH.
-
Calcium Buffering: Use EGTA to buffer free Ca²⁺ to the desired concentration (e.g., 100 nM for baseline, with test solutions containing higher concentrations).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
3. Recording Procedure:
-
Place the coverslip in the recording chamber and perfuse with the bath solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cell and form a gigaohm seal.
-
Excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a negative holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit BK channel currents (e.g., steps from -80 mV to +100 mV in 20 mV increments for 200 ms).
-
Perfuse the patch with the bath solution containing different concentrations of this compound and/or other pharmacological agents.
4. Data Analysis:
-
Measure the current amplitude at each voltage step.
-
Generate current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the V₁/₂.
-
Compare the V₁/₂ in the absence and presence of the test compounds.
Protocol 2: Smooth Muscle Contractility Assay (Organ Bath)
This protocol is a standard method for assessing the effects of pharmacological agents on smooth muscle function.[15][16]
1. Tissue Preparation:
-
Humanely euthanize the animal (e.g., rabbit, rat) and dissect the target tissue (e.g., bladder, aorta).
-
Place the tissue in cold Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose).
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide, 5-10 mm long).
2. Organ Bath Setup:
-
Mount the tissue strips in organ baths containing KH solution at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
3. Experimental Procedure:
-
Induce a stable contraction with a contractile agonist (e.g., phenylephrine (B352888) for arteries, carbachol (B1668302) for bladder).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.
-
To assess combination effects, pre-incubate the tissue with the second pharmacological agent before adding the contractile agonist and then generate the this compound concentration-response curve.
4. Data Analysis:
-
Measure the force of contraction at baseline and in response to the various treatments.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.
-
Compare the concentration-response curves in the absence and presence of the second pharmacological agent to determine if there is a synergistic, additive, or antagonistic effect.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth muscle relaxation and activation of the large conductance Ca++ – activated K+ (BKCa) channel by novel oestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BK channel activation by L-type Ca2+ channels CaV1.2 and CaV1.3 during the subthreshold phase of an action potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of BK(Ca) channels in the relaxation of detrusor muscle via beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 12. ics.org [ics.org]
- 13. researchgate.net [researchgate.net]
- 14. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dmt.dk [dmt.dk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for GoSlo-SR-5-69 in Smooth Muscle Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GoSlo-SR-5-69 is a potent and efficacious activator of the large-conductance, calcium- and voltage-activated potassium (BK) channels, also known as MaxiK or KCa1.1 channels.[1][2][3] These channels are ubiquitously expressed in smooth muscle tissues and play a crucial role in regulating membrane potential and contractility.[1][4][5] Activation of BK channels leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization causes the closure of voltage-dependent calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.[2] this compound belongs to the GoSlo-SR family of compounds and exerts its effect by negatively shifting the voltage required for half-maximal activation (V1/2) of BK channels, thereby increasing their open probability.[3]
These application notes provide detailed protocols for utilizing this compound as a tool to study smooth muscle physiology and pharmacology, with a focus on its relaxant effects. The provided methodologies cover both electrophysiological and organ bath-based approaches.
Data Presentation
The following tables summarize the key quantitative data for this compound based on electrophysiological studies.
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Type | Reference |
| EC50 | 251 nM | Rabbit Bladder Smooth Muscle Cells | [3] |
| V1/2 Shift | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [3] |
Note: The EC50 value represents the concentration of this compound required to achieve 50% of its maximal effect on BK channel activation. The V1/2 shift indicates the change in the voltage at which the BK channel has a 50% probability of being open.
Signaling Pathway and Mechanism of Action
This compound directly activates BK channels located on the plasma membrane of smooth muscle cells. The subsequent efflux of potassium ions leads to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The decrease in intracellular calcium concentration leads to the inactivation of myosin light chain kinase (MLCK), promoting the dephosphorylation of myosin light chains by myosin light chain phosphatase (MLCP). This results in the detachment of myosin from actin filaments and, consequently, smooth muscle relaxation.
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Protocols
Electrophysiological Measurement of BK Channel Activity (Patch-Clamp)
This protocol is adapted from studies on rabbit bladder smooth muscle cells.[3]
a. Cell Isolation:
-
Humanely euthanize a rabbit and excise the bladder.
-
Transfer the bladder to ice-cold physiological salt solution (PSS).
-
Remove the urothelium and serosa, and cut the detrusor muscle into small pieces.
-
Digest the tissue enzymatically to isolate single smooth muscle cells.
b. Patch-Clamp Recording:
-
Use the excised, inside-out patch configuration.
-
Maintain symmetrical K+ solutions in the bath and pipette.
-
Hold the membrane patch at a negative potential (e.g., -60 mV).
-
Elicit BK channel currents using voltage ramps or steps.
-
Record baseline channel activity.
-
Apply this compound to the intracellular face of the membrane patch at various concentrations.
-
Record the changes in channel activity to determine the EC50 and V1/2 shift.
Smooth Muscle Contractility Assay (Organ Bath)
This protocol describes the general procedure for studying the relaxant effects of this compound on isolated smooth muscle strips.
a. Tissue Preparation:
-
Humanely euthanize the animal (e.g., rabbit, rat, or guinea pig) and dissect the desired smooth muscle tissue (e.g., bladder, aorta, trachea).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove surrounding connective and adipose tissue.
-
Cut the muscle into strips of appropriate size (e.g., 2 mm wide and 10 mm long).
b. Organ Bath Setup:
-
Mount the muscle strips vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension to the strips and allow them to equilibrate for at least 60 minutes, with regular washing.
c. Experimental Procedure:
-
Induce a stable contraction in the muscle strips using a contractile agonist (e.g., carbachol, phenylephrine, or high KCl solution).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the resulting relaxation in a dose-dependent manner.
-
Calculate the percentage of relaxation relative to the pre-induced contraction.
Experimental Workflow
The following diagram illustrates a typical workflow for an organ bath experiment to assess the relaxant effect of this compound.
Caption: Workflow for assessing this compound-induced smooth muscle relaxation.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbachol stimulates adenylate cyclase and phospholipase C and muscle contraction-relaxation in a reciprocal manner in dog iris sphincter smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Troubleshooting & Optimization
GoSlo-SR-5-69 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for GoSlo-SR-5-69. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility and stability of this potent BK channel activator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1]
Q2: I am seeing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to determine the maximum achievable concentration in your specific buffer.
-
Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid solvent effects on your experimental system (typically <0.1-0.5%), a slight increase may be necessary to maintain solubility. We recommend a final DMSO concentration of 0.1% or less.
-
Use a vehicle control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your this compound-treated samples.
-
Consider the use of a surfactant: In some instances, a small, biologically compatible amount of a surfactant like Pluronic F-127 or Cremophor EL can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of any surfactant with your specific assay must be validated.
Q3: What are the recommended storage conditions for this compound?
A3: Solid this compound should be stored at room temperature. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is there any information on the stability of this compound in solution?
Troubleshooting Guides
Guide 1: Determining Aqueous Solubility
Since the solubility of this compound in physiological buffers is not well-documented, you may need to determine it empirically for your specific experimental conditions.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of your stock solution in DMSO.
-
Transfer to aqueous buffer: Transfer a small, precise volume (e.g., 1-2 µL) from your DMSO serial dilutions into a 96-well plate containing your aqueous buffer of choice (e.g., PBS, saline, cell culture medium). This will create a range of final this compound concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level compatible with your future experiments (e.g., 0.5%).
-
Incubate and measure: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light. After incubation, measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
Analyze the data: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound in that specific buffer.
Guide 2: Assessing Stability in Experimental Buffer
If you need to incubate this compound in your experimental buffer for an extended period, it is crucial to assess its stability.
Experimental Protocol: HPLC-Based Stability Assessment
-
Prepare the test solution: Dilute your this compound DMSO stock solution into your aqueous experimental buffer to the final desired concentration.
-
Incubate under experimental conditions: Aliquot the test solution and incubate it under the conditions of your experiment (e.g., 37°C, 5% CO2).
-
Collect time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately freeze it at -80°C to halt any further degradation.
-
HPLC analysis: Once all time points are collected, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Analyze the data: Compare the peak area of the this compound parent compound at each time point to the t=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
Data at a Glance
| Parameter | Value | Source |
| Molecular Weight | 470.47 g/mol | [1] |
| Formula | C₂₄H₁₉N₂NaO₅S | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage (Solid) | Room Temperature |
Mechanism of Action & Signaling Pathway
This compound is a potent activator of the large-conductance, calcium-activated potassium (BK) channels. It acts as a positive allosteric modulator, meaning it binds to a site on the channel protein that is distinct from the calcium or voltage-sensing domains. This binding event stabilizes the open conformation of the channel, leading to an increased probability of channel opening at a given membrane potential and intracellular calcium concentration. The activation of BK channels by this compound results in the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane.
Caption: this compound signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: this compound solution preparation workflow.
Logical Troubleshooting Flowchart
Caption: Troubleshooting precipitation issues.
References
Technical Support Center: GoSlo-SR-5-69 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GoSlo-SR-5-69 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule activator of the large-conductance Ca²⁺-activated K⁺ (BK) channels, also known as Slo1 or KCa1.1.[1][2] It belongs to the GoSlo-SR family of compounds.[1][3]
Q2: What is the mechanism of action of this compound?
This compound potently opens BK channels by shifting the voltage required for half-maximal activation (V₁/₂) to more negative potentials.[1][3][4] This means the channel is more likely to be open at physiological membrane potentials.
Q3: What are the key quantitative parameters for this compound's activity?
The following table summarizes the key in vitro electrophysiological data for this compound.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle Cells | [1][3][4] |
| ΔV₁/₂ | > -100 mV (at 1 µM) | Rabbit Bladder Smooth Muscle Cells | [1][3] |
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM.[4][5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your extracellular or intracellular solution. For long-term storage, it is best to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The powder form can be stored at room temperature.[4][5]
Troubleshooting Guides
This section addresses common problems encountered during patch clamp recordings with this compound.
Issue 1: Difficulty obtaining a stable gigaohm seal.
-
Question: I am having trouble forming a stable gigaohm seal after applying this compound, or the seal degrades quickly. What could be the cause?
-
Answer:
-
High Channel Activity: this compound is a potent BK channel activator. High channel activity in the patch of membrane under the pipette can make it difficult to form a tight seal. The large ionic flux through open channels can interfere with the glass-membrane interface.
-
Troubleshooting Tip: Try to form the gigaohm seal before applying this compound to the bath. Once a stable seal is achieved, you can perfuse the solution containing the compound.
-
-
Pipette and Solution Cleanliness: Debris on the pipette tip or in the recording solutions is a common cause of unstable seals.[6]
-
Cell Health: Unhealthy or dying cells have fragile membranes, making stable seal formation difficult.[7]
-
Troubleshooting Tip: Ensure your cell culture or tissue preparation is healthy. For cell lines, use cells at an appropriate passage number and confluency. For tissue slices, ensure proper oxygenation and slicing technique to maintain cell viability.
-
-
Mechanical Stability: Vibrations or drift in the patch clamp setup can disrupt the seal.
-
Troubleshooting Tip: Ensure your anti-vibration table is floating correctly and that all components of your rig are securely fastened.
-
-
Issue 2: Noisy Recordings.
-
Question: My recordings become very noisy after applying this compound. How can I reduce the noise?
-
Answer:
-
Increased Channel Gating: The primary source of the increased "noise" is likely the stochastic opening and closing of a large number of activated BK channels. This is an expected outcome of applying a potent channel activator.
-
Troubleshooting Tip: If you are performing single-channel recordings, you may need to use a lower concentration of this compound to reduce the number of active channels in your patch. For macroscopic current recordings, this "gating noise" is part of the signal.
-
-
Electrical Interference: Standard sources of electrical noise (60/50 Hz hum, high-frequency noise) can also be present.
-
Troubleshooting Tip: Ensure all equipment is properly grounded to a single point to avoid ground loops. Turn off any unnecessary electrical equipment in the vicinity of the rig.[8]
-
-
Pipette Capacitance: The capacitance of the pipette can contribute to noise.
-
Troubleshooting Tip: Coat your pipettes with a hydrophobic substance like Sylgard to reduce capacitance. Keep the bath solution level as low as possible to minimize pipette immersion.[6]
-
-
Issue 3: Unstable Recordings and "Rundown" of Currents.
-
Question: The this compound-activated currents are not stable and decrease over time (rundown). What can I do to improve stability?
-
Answer:
-
Channel Desensitization/Inactivation: While BK channels do not typically exhibit strong voltage-dependent inactivation, prolonged exposure to a potent activator and high intracellular calcium could potentially lead to a decrease in channel activity over time.
-
Troubleshooting Tip: If possible, apply this compound for shorter durations. Also, ensure that your intracellular solution contains appropriate concentrations of chelators (like EGTA or BAPTA) to control intracellular calcium levels.
-
-
Washout of Intracellular Factors: In the whole-cell configuration, essential intracellular signaling molecules can be "washed out" into the patch pipette, leading to a decline in channel activity.
-
Troubleshooting Tip: Consider using the perforated patch technique (with amphotericin B or gramicidin) to preserve the intracellular environment.
-
-
Compound Stability: While specific data on the stability of this compound in aqueous solutions over several hours is limited, some compounds can degrade or precipitate out of solution.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Visually inspect your recording chamber for any signs of precipitation.
-
-
Issue 4: Cell Viability Concerns.
-
Question: I am concerned that this compound might be toxic to my cells. What is known about its cytotoxicity?
-
Answer:
-
Anthraquinone (B42736) Structure: this compound is an anthraquinone derivative.[1] Some anthraquinone compounds have been reported to have cytotoxic effects, often through mechanisms like apoptosis induction.[1][3][9][10][11]
-
Concentration and Exposure Time: The potential for cytotoxicity is generally concentration- and time-dependent. The effective concentrations of this compound for BK channel activation are in the nanomolar to low micromolar range.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound and limit the duration of exposure. If you are performing long-term experiments and are concerned about cell health, consider performing a simple cell viability assay (e.g., Trypan Blue exclusion or MTT assay) with your experimental concentrations and exposure times.
-
-
Experimental Protocols
Excised Inside-Out Patch Clamp Recording of BK Channels Activated by this compound
This protocol is adapted from the methods used in the primary characterization of this compound.[12][13]
1. Cell Preparation:
- The original study used freshly isolated rabbit bladder smooth muscle cells.[12] This protocol can be adapted for other cell types endogenously expressing or heterologously overexpressing BK channels (e.g., HEK293 cells).
2. Solutions:
- Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 1 EGTA. Adjust pH to 7.2 with KOH.
- Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with KOH.
- Calcium Concentrations: Free calcium concentrations can be adjusted using a calcium chelator like EGTA or HEDTA and calculated with software such as MaxChelator. The original study used 1 mM EGTA for ~100 nM free Ca²⁺ and 1 mM HEDTA for >300 nM free Ca²⁺.[12]
- This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentration in the bath (intracellular) solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
3. Patch Clamp Procedure:
- Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the pipette solution.
- Establish a whole-cell patch clamp configuration.
- Excise the patch by gently pulling the pipette away from the cell to form an inside-out patch. The intracellular face of the membrane will now be exposed to the bath solution.
- Hold the patch at a negative potential (e.g., -60 mV).
- Apply voltage ramps or steps to elicit BK channel currents.
- Perfuse the bath with the this compound containing solution to record its effect on channel activity.
Visualizations
Caption: Experimental workflow for inside-out patch clamp recordings with this compound.
Caption: Simplified signaling pathway of BK channel activation.
Caption: Logical troubleshooting flow for common patch clamp issues.
References
- 1. Preparations of anthraquinone and naphthoquinone derivatives and their cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK channel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 5. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of GoSlo-SR-5-69
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent BK channel activator with a reported EC50 of approximately 251 nM.[1][2] It shifts the voltage required for half-maximal activation (V1/2) of BK channels to more negative potentials, by approximately -104 mV to over -100 mV, thereby increasing the channel's open probability at physiological membrane potentials.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the activation of BK channels, leading to potassium ion efflux and membrane hyperpolarization. This can result in the relaxation of smooth muscle tissues and a reduction in neuronal excitability.[1]
Q3: Has the off-target selectivity of this compound been characterized?
Currently, there is no publicly available, comprehensive off-target selectivity profile for this compound against a broad panel of ion channels, receptors, or enzymes.
Q4: What are the potential off-target effects I should be aware of?
While specific data for this compound is lacking, researchers should be aware of potential off-target effects observed with other BK channel activators and compounds with similar chemical structures (anthraquinone derivatives):
-
Other Ion Channels: Some BK channel modulators have been reported to affect other ion channels, such as voltage-gated calcium channels, at higher concentrations.
-
Drug Metabolism Enzymes: Anthraquinone (B42736) derivatives have the potential to inhibit or induce cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions if used in complex in vivo models.[3]
-
Redox Cycling and Reactive Oxygen Species (ROS) Generation: Some anthraquinone compounds are known to undergo redox cycling, which can lead to the production of ROS.[4] This could be a concern in cell-based assays, potentially leading to cytotoxicity or other non-specific effects.
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM.[5] For long-term storage, it is recommended to store the solid compound at room temperature. DMSO stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
| Problem | Potential Cause | Suggested Solution |
| No or weak response to this compound | Compound degradation: Improper storage or handling of the compound. | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Low BK channel expression: The cell type used may have low endogenous expression of BK channels. | Use a cell line known to express high levels of BK channels (e.g., HEK293 cells transiently or stably expressing the BK channel alpha subunit). | |
| Incorrect intracellular Ca2+ concentration: BK channel activation is Ca2+-dependent. The intracellular solution may have an inappropriate Ca2+ concentration. | Prepare intracellular solutions with a known, buffered Ca2+ concentration appropriate for activating BK channels. | |
| Solubility issues: The final concentration of this compound in the recording solution may be too low due to precipitation. | Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved in the final solution. | |
| Unstable recordings or cell death after compound application | High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | Keep the final DMSO concentration in the recording solution as low as possible (ideally ≤0.1%). |
| ROS-mediated cytotoxicity: As an anthraquinone derivative, this compound may induce oxidative stress.[4] | Consider including an antioxidant (e.g., N-acetylcysteine) in the culture medium or recording solution as a control experiment. | |
| Off-target effects: The compound may be affecting other essential cellular processes. | Perform concentration-response curves to ensure you are using the lowest effective concentration. Test for viability using assays like MTT or trypan blue exclusion. | |
| Inconsistent results between experiments | Variability in cell health: Cells that are unhealthy or have been passaged too many times can show variable responses. | Use cells at a consistent and low passage number. Ensure optimal cell culture conditions. |
| Inaccurate compound concentration: Errors in serial dilutions or pipette calibration. | Prepare fresh dilutions for each experiment and regularly calibrate pipettes. | |
| Vehicle effects: The vehicle (e.g., DMSO) itself might be affecting the cells. | Always perform a vehicle control experiment to assess the baseline effect of the solvent. |
Experimental Protocols
Protocol for Assessing Off-Target Effects using Patch-Clamp Electrophysiology
This protocol outlines a general procedure to screen for potential off-target effects of this compound on other major classes of voltage-gated ion channels.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293 or CHO cells) that has low endogenous ion channel expression.
- Transiently transfect the cells with plasmids encoding the alpha subunits of the ion channels of interest (e.g., Nav1.5, Cav1.2, hERG). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Allow 24-48 hours for channel expression before recording.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 2 MgCl2, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
- This compound Stock Solution: 10 mM in DMSO. Prepare fresh serial dilutions in the external solution for each experiment.
3. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique.
- Obtain a high-resistance seal (>1 GΩ) on a transfected cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Apply a series of voltage protocols specific for the ion channel being studied to elicit ionic currents.
- After obtaining a stable baseline recording, perfuse the cell with a known concentration of this compound (e.g., 1 µM and 10 µM).
- Record the currents in the presence of the compound.
- Wash out the compound to check for reversibility of any observed effects.
4. Data Analysis:
- Measure the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation and inactivation) before, during, and after compound application.
- A significant change in any of these parameters suggests a potential off-target effect.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 | 251 nM | [1][2] |
| ΔV1/2 | ~ -104 mV | |
| Solubility | Soluble to 100 mM in DMSO | [5] |
Visualizations
Caption: Potential off-target pathways of this compound.
Caption: Troubleshooting workflow for lack of this compound effect.
Caption: Experimental workflow for off-target selectivity screening.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uychem.com [uychem.com]
- 4. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
GoSlo-SR-5-69 Protocol Refinement: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GoSlo-SR-5-69 protocol for specific cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, a potent activator of large-conductance Ca2+-activated K+ (BK) channels.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No discernible effect of this compound on whole-cell or single-channel currents. | 1. Low BK channel expression in the chosen cell line: Not all cell lines endogenously express BK channels at a density sufficient for measurable activation. 2. Incorrect concentration of this compound: The compound's efficacy is dose-dependent. 3. Degradation of this compound stock solution: Improper storage can lead to loss of activity. 4. Issues with the patch-clamp recording itself: A poor seal, high access resistance, or incorrect voltage protocol can mask the drug's effect. | 1. Verify BK channel expression in your cell line via RT-PCR, Western blot, or by testing a known BK channel agonist. Consider transiently transfecting cells with BK channel subunits. 2. Perform a dose-response experiment. The EC50 of this compound is approximately 251 nM. A concentration of 1 µM has been shown to shift the activation V1/2 by more than -100 mV. 3. Prepare fresh stock solutions in DMSO and store at room temperature. For working solutions, dilute the stock in the appropriate extracellular or intracellular buffer immediately before use. 4. Ensure a gigaohm seal (>1 GΩ) is formed. For whole-cell recordings, monitor and compensate for access resistance. Use a voltage protocol appropriate for activating BK channels (e.g., depolarizing voltage steps). |
| High variability in the response to this compound between cells. | 1. Heterogeneous expression of BK channels: Even within a clonal cell line, expression levels can vary. 2. Presence of different BK channel β subunits: Accessory β subunits can modulate the channel's sensitivity to activators. 3. Fluctuations in intracellular Ca2+: BK channel activation is dependent on intracellular calcium concentration. | 1. Screen multiple cells and report the average response. If possible, use a cell line with stable, high-level expression of the BK channel α subunit. 2. Characterize the β subunit expression profile of your cell line. The effects of GoSlo-SR compounds can be altered by the presence of accessory γ subunits.[1] 3. For whole-cell patch-clamp, control the intracellular Ca2+ concentration by including a calcium buffer (e.g., EGTA or BAPTA) in your pipette solution. For inside-out patch experiments, the bath solution will determine the Ca2+ concentration at the intracellular face of the membrane. |
| "Run-down" of BK channel activity during recording. | 1. Washout of essential intracellular components: In whole-cell configuration, dialysis of the cell with the pipette solution can lead to the loss of crucial signaling molecules. 2. Channel inactivation: Prolonged exposure to high concentrations of Ca2+ or the agonist may induce channel inactivation. | 1. Use the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment. 2. Limit the duration of agonist application and allow for washout periods. |
| Difficulty achieving a gigaohm seal on smooth muscle cells. | 1. Incomplete enzymatic digestion: The extracellular matrix may not be sufficiently removed. 2. Unhealthy cells: Over-digestion or mechanical stress can damage the cells. | 1. Optimize the duration and concentration of enzymatic treatment (e.g., with papain and collagenase). 2. Handle cells gently during dissociation and plating. Ensure the osmolarity and pH of all solutions are physiological. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of large-conductance Ca2+-activated K+ (BK) channels. It shifts the voltage required for half-maximal activation (V1/2) to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials. This effect is mediated through an interaction with the transmembrane domain of the channel.
Q2: In which cell lines has this compound been validated?
A2: this compound has been characterized in rabbit bladder smooth muscle cells. The broader GoSlo-SR family of compounds has been studied in HEK cells expressing BK channels.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO up to 100 mM. The stock solution should be stored at room temperature.
Q4: What concentrations of this compound should I use?
A4: The EC50 of this compound is 251 nM. A concentration of 1 µM has been shown to produce a significant effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Can I use this compound in whole-cell and excised patch-clamp configurations?
A5: Yes, this compound can be used in various patch-clamp configurations. It was initially characterized using the excised, inside-out patch configuration. For whole-cell recordings, the compound would be applied to the extracellular solution.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, although it is stored at room temperature.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate physiological buffer (e.g., extracellular solution for whole-cell or bath solution for inside-out patch). Ensure thorough mixing.
Electrophysiological Recording from Rabbit Bladder Smooth Muscle Cells (Excised, Inside-Out Patch)
This protocol is adapted from the methods used in the initial characterization of this compound.
Cell Preparation:
-
Humanely euthanize a rabbit and excise the bladder.
-
Cut the bladder into small strips and incubate in a dissociation medium containing enzymes such as papain and collagenase to isolate single smooth muscle cells.
-
Plate the isolated cells on glass coverslips and incubate under standard cell culture conditions for a few hours to allow for adherence.
Electrophysiology:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a single, relaxed smooth muscle cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Excise the patch of the membrane by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Apply voltage ramps or steps to the patch to record BK channel activity in the absence of the drug.
-
Perfuse the bath with a solution containing the desired concentration of this compound and record channel activity.
-
Wash out the drug by perfusing with the control bath solution.
Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, 2 MgCl2. Adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for low Ca2+), and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration. Adjust pH to 7.2 with KOH.
Data Presentation
| Parameter | This compound |
| EC50 | 251 nM |
| ΔV1/2 (at 1 µM) | > -100 mV |
| Compound | ΔV1/2 (mV) |
| Cyclopentane derivative | -24 ± 6 |
| Cyclohexane derivative | -54 ± 8 |
| Cycloheptane derivative | -61 ± 6 |
| Cyclooctane derivative | -106 ± 6 |
Visualizations
Caption: Mechanism of action of this compound on BK channels.
Caption: Experimental workflow for patch-clamp recording with this compound.
References
Navigating the Challenges of GoSlo-SR-5-69 Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of GoSlo-SR-5-69 precipitation in aqueous solutions during experimental procedures. By offering detailed protocols and clear data presentation, this guide aims to facilitate seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and efficacious activator of the large-conductance Ca2+-activated K+ (BK) channels.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 470.47 g/mol | [2] |
| Formula | C₂₄H₁₉N₂NaO₅S | [2] |
| Appearance | Solid | |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO up to 100 mM | [2] |
| EC₅₀ | 251 nM | [2] |
| Storage | Store at room temperature | [2] |
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is the cause?
This compound is a hydrophobic compound, meaning it has poor solubility in water-based solutions like physiological buffers (e.g., PBS, HEPES-buffered saline). The precipitation you are observing is likely due to the compound coming out of solution as the polarity of the solvent increases upon dilution of the organic stock (typically in DMSO) with an aqueous buffer.
Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?
The key to preventing precipitation is to carefully control the dilution process and the final concentration of the organic solvent in your aqueous solution. The recommended approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer using a specific protocol.
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitation upon dilution of DMSO stock solution.
Solution: Follow the detailed experimental protocol below for preparing a working solution of this compound in an aqueous buffer.
Experimental Protocol: Preparation of Aqueous Working Solution
This protocol is designed to minimize precipitation and ensure a homogenous solution for your experiments.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Your desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solid is completely dissolved. This is your stock solution.
-
Note: this compound is soluble up to 100 mM in DMSO.[2] A 10 mM stock is recommended for easier handling and dilution.
-
-
Dilution into Aqueous Buffer:
-
Bring the 10 mM DMSO stock solution and your aqueous buffer to room temperature.
-
Place the desired volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise. This gradual addition to a stirring solution is critical to prevent localized high concentrations and immediate precipitation.
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
-
Final DMSO Concentration:
-
It is crucial to keep the final concentration of DMSO in your aqueous working solution as low as possible to avoid solvent-induced artifacts in your experiments.
-
For most cell-based assays, a final DMSO concentration of 0.5% or less is recommended.[2][3][4] Some cell lines may be more sensitive, so it is advisable to perform a vehicle control with the same final DMSO concentration to assess its effect.
-
Quantitative Data Summary:
| Parameter | Recommendation |
| Stock Solution Solvent | 100% Anhydrous DMSO |
| Stock Solution Concentration | 10 mM (up to 100 mM is possible)[2] |
| Working Solution Buffer | Physiological buffer (e.g., HEPES-buffered saline, pH 7.2) |
| Final DMSO Concentration | ≤ 0.5% (v/v) |
Visualizing the Mechanism of Action
To understand the role of this compound in your experiments, it is helpful to visualize its interaction with the BK channel and the subsequent signaling pathway.
Caption: this compound directly activates BK channels, leading to K⁺ efflux and hyperpolarization.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Step-by-step workflow for preparing this compound working solutions.
By adhering to these guidelines and protocols, researchers can confidently prepare stable aqueous solutions of this compound, enabling accurate and reproducible experimental results.
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: GoSlo-SR-5-69 Vehicle Control for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and troubleshooting of vehicle controls for in vivo experiments involving GoSlo-SR-5-69. As this compound is soluble in Dimethyl Sulfoxide (DMSO), this guide focuses on the preparation and use of DMSO-based vehicles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is soluble in DMSO. Therefore, a DMSO-based vehicle is typically used for in vivo experiments. The final formulation for injection is usually a solution of DMSO diluted with a sterile, aqueous vehicle such as physiological saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). It is crucial to use the lowest possible concentration of DMSO that maintains the solubility of this compound.
Q2: Why is a vehicle control group necessary when using this compound?
A2: A vehicle control group is essential because the solvent, in this case, DMSO, is not biologically inert and can have its own physiological effects.[1][2] These can include anti-inflammatory, analgesic, and diuretic properties.[1] The vehicle control group receives the exact same formulation as the experimental group but without this compound. This allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects caused by the DMSO vehicle itself.
Q3: What is the maximum recommended concentration of DMSO for in vivo experiments?
A3: To minimize the confounding effects of the vehicle, the concentration of DMSO should be kept to a minimum. For in vivo injections, it is recommended to use a final DMSO concentration of less than 1% (v/v) if possible.[3] Concentrations should generally not exceed 10% (v/v).[1] The ideal concentration is the lowest one that ensures the solubility and stability of this compound for the duration of the experiment. It is highly recommended to perform a preliminary study to determine the maximum tolerated dose (MTD) of the vehicle in your specific animal model and administration route.[3][4]
Q4: How should I prepare the DMSO-based vehicle control?
A4: The vehicle control must be prepared in the exact same manner as the this compound formulation, containing all components except for the active compound. For example, if you dissolve this compound in 100% DMSO and then dilute it to a final concentration of 1% DMSO in sterile saline, your vehicle control should be a 1% DMSO solution in the same sterile saline. Always use sterile, pharmaceutical-grade DMSO and diluents.[1]
Q5: What are the potential adverse effects of a DMSO vehicle in animal models?
A5: At high concentrations, DMSO can cause various adverse effects. These may include intravascular hemolysis (if administered intravenously at high concentrations), pulmonary edema, and necrosis at the injection site.[1] Repeated high doses have been associated with renal, hepatic, pancreatic, and splenic toxicity.[1][2] DMSO can also provoke histamine (B1213489) release, potentially leading to allergic-type reactions.[1] Careful observation of the animals in the vehicle control group is critical for identifying any such effects.
Troubleshooting Guides
Issue 1: Unexpected biological effects (e.g., sedation, inflammation, weight loss) are observed in the vehicle control group.
| Possible Cause | Troubleshooting Steps |
| DMSO concentration is too high. | 1. Review the literature for the tolerated DMSO concentration for your specific animal model and route of administration. 2. Conduct a dose-response study with the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL).[3] 3. Reformulate to a lower DMSO concentration. This may involve creating a more concentrated stock of this compound. |
| Contamination of the vehicle. | 1. Ensure you are using sterile, pharmaceutical-grade DMSO and diluents.[1] 2. Prepare all solutions using aseptic techniques. |
| Interaction with other experimental conditions. | 1. Consider if the stress of the administration procedure itself could be contributing to the observed effects. 2. Ensure that all experimental groups, including controls, are handled identically. |
Issue 2: High variability or inconsistent results are observed within the experimental group treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous solution. | 1. Ensure this compound is fully dissolved in DMSO before diluting with the aqueous vehicle. 2. Vortex the solution thoroughly before each injection to ensure a homogenous mixture. |
| Precipitation of this compound upon dilution. | 1. Visually inspect the solution for any signs of precipitation after dilution. 2. Consider using co-solvents such as polyethylene (B3416737) glycol (PEG) or Tween 80 to improve solubility and stability in the final aqueous formulation.[1] |
| Instability of the formulation. | 1. Prepare the this compound formulation fresh before each experiment. 2. If storage is necessary, validate the stability of the formulation under the intended storage conditions. |
Issue 3: Similar effects are observed in both the this compound treated group and the vehicle control group.
| Possible Cause | Troubleshooting Steps |
| The observed effect is caused by DMSO. | 1. This indicates that the biological activity of DMSO is significant in your experimental model at the concentration used.[3] 2. Lower the DMSO concentration in both the drug and vehicle formulations. 3. If lowering the DMSO concentration is not feasible due to the solubility of this compound, consider alternative, less biologically active solvents or formulation strategies. |
| The dose of this compound is too low. | 1. Ensure that the dose of this compound is sufficient to elicit a pharmacological effect that is statistically significant compared to the vehicle control group. |
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vivo Studies
| Route of Administration | Species | Maximum Recommended Concentration (v/v) | Notes |
| Intravenous (IV) | Rodents | < 10% (ideally < 1%) | High concentrations can cause hemolysis.[1] |
| Intraperitoneal (IP) | Rodents | < 10% | High concentrations can cause local irritation and inflammation.[1][5] |
| Oral (PO) | Rodents | < 5% | Higher concentrations may be tolerated but can still have systemic effects.[6] |
Note: These are general guidelines. The optimal concentration should be determined empirically for each study.
Table 2: Potential Biological Effects of DMSO Vehicle
| Effect | Description | References |
| Anti-inflammatory | Can reduce inflammation, potentially masking inflammatory responses in your model. | [1] |
| Analgesic | May have pain-relieving effects, which could interfere with studies on nociception. | [1] |
| Histamine Release | Can provoke mast cell degranulation and histamine release. | [1] |
| Neuromotor Deficit | High concentrations administered intraperitoneally have been shown to cause motor impairment in mice. | [5] |
| Hepatic/Renal Effects | Repeated high doses may lead to toxicity in the liver and kidneys. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation and Vehicle Control for In Vivo Injection
Materials:
-
This compound powder
-
Sterile, pharmaceutical-grade DMSO
-
Sterile 0.9% physiological saline
-
Sterile glass vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the final formulation needed and the desired final concentrations of this compound and DMSO.
-
Prepare Concentrated this compound Stock:
-
In a sterile glass vial, weigh the required amount of this compound powder.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulates.
-
-
Prepare the Final this compound Formulation:
-
Using aseptic technique, draw up the required volume of the concentrated this compound stock solution.
-
Slowly add the stock solution to the calculated volume of sterile 0.9% saline while vortexing to prevent precipitation.
-
The final DMSO concentration should be as low as possible (e.g., 1%).
-
-
Prepare the Vehicle Control:
-
In a separate sterile glass vial, add the same volume of 100% DMSO as was used for the drug stock in step 3.
-
Slowly add the same volume of sterile 0.9% saline as in step 3 while vortexing. This ensures the vehicle control has the exact same final concentration of DMSO as the drug formulation.
-
-
Administration:
-
Vortex both the drug formulation and the vehicle control immediately before administration to ensure homogeneity.
-
Administer the same volume of the respective solutions to the animals in the experimental and vehicle control groups.
-
Protocol 2: Determining the Maximum Tolerated Dose (MTD) of the DMSO Vehicle
Objective: To determine the highest concentration of the DMSO vehicle that can be administered without causing significant adverse effects.
Procedure:
-
Animal Groups: Establish several groups of animals (n=3-5 per group).
-
Vehicle Preparation: Prepare several dilutions of your DMSO vehicle (e.g., 1%, 2.5%, 5%, 10% DMSO in sterile saline). Include a saline-only control group.
-
Administration: Administer the same volume of each vehicle concentration to the respective animal groups using the intended route of administration for your main study.
-
Monitoring: Closely monitor the animals for a defined period (e.g., 72 hours) for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Behavioral changes (lethargy, agitation)
-
Signs of pain or distress
-
Inflammation or necrosis at the injection site
-
-
Data Analysis: The MTD is the highest concentration that does not produce significant signs of toxicity compared to the saline-only control group.
Visualizations
Caption: Workflow for a properly controlled in vivo experiment.
Caption: Decision tree for troubleshooting vehicle-related issues.
Caption: Simplified signaling pathway of this compound action.
References
Interpreting unexpected results with GoSlo-SR-5-69
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated K+ (BK) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of large-conductance Ca2+-activated K+ (BK) channels.[1][2] It functions by interacting with the transmembrane domain of the BK channel, which enhances pore opening. This leads to a significant negative shift in the voltage required for half-maximal activation (V1/2), effectively increasing the channel's open probability at physiological membrane potentials.
Q2: What is the typical potency and efficacy of this compound?
This compound has a reported half-maximal effective concentration (EC50) of approximately 251 nM.[1] At a concentration of 1 µM, it can shift the activation V1/2 by more than -100 mV.[3]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your experimental buffer. The solid compound should be stored at room temperature.
Troubleshooting Guide
Issue 1: Reduced or No Observed Effect of this compound
Possible Cause 1: Suboptimal Compound Preparation or Application
-
Question: I am not seeing the expected activation of BK channels with this compound. Could there be an issue with how I am preparing or applying the compound?
-
Answer: Ensure that this compound is fully dissolved in DMSO before preparing your final dilution. Incomplete dissolution can lead to a lower effective concentration. Also, verify the final concentration in your experimental setup and ensure adequate mixing and perfusion to allow the compound to reach the channels.
Possible Cause 2: Cellular Context - BK Channel Subunit Composition
-
Question: Why am I observing a weaker than expected effect of this compound in my specific cell line?
-
Answer: The efficacy of some GoSlo-SR family compounds can be influenced by the presence of auxiliary BK channel subunits, such as β or γ subunits.[4][5] While GoSlo-SR-5-6's effects are largely unaffected by γ subunits, subtle structural differences in related compounds can lead to altered efficacy depending on the subunit composition.[4][5] Your cell line may express BK channel α subunits with different accessory subunits, or none at all, which could modulate the effect of this compound. It is advisable to characterize the BK channel subunit expression in your experimental system.
Possible Cause 3: Splice Variants or Mutations in the BK Channel
-
Question: Could genetic variations in the BK channels of my cells be responsible for the lack of response to this compound?
-
Answer: Yes, this is a possibility. Studies on the related compound GoSlo-SR-5-6 have shown that point mutations in the S6 transmembrane segment of the BK channel can significantly reduce the compound's effect. A splice variant of the BK channel has also been shown to be less responsive. If you are working with a cell line that is not commonly used or with primary cells, consider the possibility of genetic variations affecting the drug's binding site.
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Experimental Conditions
-
Question: I am observing significant variability in the response to this compound between experiments. What could be the cause?
-
Answer: High variability can often be traced back to inconsistencies in experimental protocols. For electrophysiology experiments, pay close attention to:
-
Temperature: BK channel activity is temperature-sensitive.
-
pH and Ionic Concentrations: Ensure the pH and ionic concentrations of your intracellular and extracellular solutions are consistent.
-
Calcium Concentration: As this compound is a Ca2+-activated K+ channel opener, variations in intracellular calcium concentration will significantly impact your results.
-
Pipette Resistance: In patch-clamp experiments, maintaining a consistent pipette resistance is crucial for reproducible recordings.
-
Possible Cause 2: Cell Health and Passage Number
-
Question: Could the health or passage number of my cells affect their response to this compound?
-
Answer: Absolutely. Unhealthy cells will not exhibit typical physiological responses. It is also known that with increasing passage number, cell lines can undergo changes in gene expression, which could include the expression levels of BK channels or their subunits. It is recommended to use cells within a consistent and low passage number range for your experiments.
Issue 3: Unexpected Off-Target Effects
Question: I am observing cellular effects that I cannot attribute to BK channel activation. Does this compound have known off-target effects?
Answer: While this compound is characterized as a potent BK channel activator, comprehensive selectivity profiling against a wide range of other ion channels and receptors is not extensively published in the readily available literature. However, one study has shown that this compound can act as a positive allosteric modulator of nematode SLO-1 K channels, indicating potential for interaction with other channel types.[6] If you observe unexpected effects, it is crucial to use appropriate controls, such as a known BK channel blocker like iberiotoxin, to confirm that the observed primary effect is indeed mediated by BK channels. Any remaining effects could be indicative of off-target activity.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 251 nM | Rabbit bladder smooth muscle cells | [1] |
| ΔV1/2 | > -100 mV | Rabbit bladder smooth muscle cells | [3] |
| Solubility | Up to 100 mM | DMSO | |
| Storage | Room Temperature | N/A |
Experimental Protocols
Excised Inside-Out Patch-Clamp Protocol for BK Channels
This protocol is a generalized procedure based on methodologies used in the characterization of GoSlo-SR compounds.
-
Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α subunit or primary smooth muscle cells) on glass coverslips.
-
Pipette and Solution Preparation:
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the pipette solution.
-
Pipette (Intracellular) Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH. Calcium concentration can be adjusted as needed for the experiment.
-
Bath (Extracellular) Solution: 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a gigaohm seal on a cell in the cell-attached configuration.
-
Excise the patch to achieve the inside-out configuration.
-
Perfuse the patch with the intracellular solution.
-
Apply voltage steps or ramps to elicit BK channel currents.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the intracellular solution.
-
Perfuse the patch with the this compound containing solution.
-
-
Data Analysis:
-
Measure the current amplitude and plot it against the voltage to generate I-V curves.
-
Calculate the open probability (Po) at different voltages.
-
Fit the voltage-activation data with a Boltzmann function to determine the V1/2.
-
Visualizations
Caption: Mechanism of action of this compound on BK channels.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. bio-techne.com [bio-techne.com]
- 2. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GoSlo-SR-5-69 Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the use of GoSlo-SR-5-69 in long-term experiments. The following information is curated to address specific issues and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and efficacious activator of the large conductance Ca²⁺-activated potassium (BK) channels.[1][2][3] Its primary mechanism of action is to shift the voltage dependence of BK channel activation to more negative potentials, thereby increasing the channel's open probability at physiological membrane potentials.[1][3] This leads to an increased efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane.
Q2: What are the potential sources of toxicity with this compound in long-term experiments?
While specific long-term toxicity data for this compound is not extensively documented in publicly available literature, potential sources of toxicity in cell culture experiments can be extrapolated from general principles of small molecule pharmacology. These include:
-
On-target effects: Chronic activation of BK channels could lead to prolonged cellular hyperpolarization, potentially altering physiological processes that are dependent on membrane potential, such as cell cycle progression, proliferation, and signaling.[4]
-
Off-target effects: As an anthraquinone (B42736) derivative, this compound could potentially interact with other cellular targets, leading to unintended biological consequences.
-
High concentrations: Using concentrations significantly above the half-maximal effective concentration (EC₅₀) may lead to non-specific effects and cytotoxicity.
-
Compound stability and degradation: Over long incubation periods, the compound may degrade into potentially toxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Q3: What is the recommended starting concentration for long-term experiments?
The EC₅₀ of this compound for BK channel activation is approximately 251 nM.[1][5] For initial long-term experiments, it is advisable to start with a concentration range that brackets this EC₅₀ value (e.g., 100 nM to 1 µM). A comprehensive dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound to maintain its stability?
To ensure the quality and minimize potential toxicity of this compound:
-
Storage: Store the solid compound and stock solutions at the manufacturer's recommended temperature, protected from light.
-
Solvent: Use high-purity, anhydrous DMSO to prepare stock solutions. This compound is soluble in DMSO up to 100 mM.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of the compound in your cell culture medium for each experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death or morphological changes observed after treatment. | Compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported EC₅₀ value. |
| Prolonged exposure is toxic. | Reduce the incubation time or consider intermittent dosing (e.g., treat for a period, then replace with fresh medium without the compound). | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration). | |
| Compound degradation. | Prepare fresh working solutions for each experiment from a frozen stock. Assess the stability of this compound in your culture medium over the duration of the experiment. | |
| Inconsistent results or lack of expected BK channel activation. | Compound is not active. | Check the storage conditions and age of the compound. Prepare a fresh stock solution. Test the activity of the compound in a short-term functional assay (e.g., electrophysiology) to confirm its potency. |
| Compound aggregation. | While not observed at concentrations up to 10 µM, aggregation can be concentration-dependent. Visually inspect the media for any precipitation. Consider using a lower concentration or a different formulation if aggregation is suspected. | |
| Cell line sensitivity. | Different cell lines may have varying expression levels of BK channels and different sensitivities to the compound. Confirm BK channel expression in your cell line of interest. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines a general procedure to determine the concentration range of this compound that can be used in long-term experiments without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
High-purity DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) sodium salt
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach and recover for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Treatment: Carefully remove the medium from the wells and replace it with the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24h, 48h, 72h, or longer with appropriate media changes).
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
For Resazurin Assay:
-
Add resazurin solution to each well (final concentration of ~10 µg/mL) and incubate for 1-4 hours at 37°C.
-
Read the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the concentration that causes 50% inhibition of cell viability (IC₅₀). For long-term experiments, use concentrations well below the IC₅₀ value.
| Parameter | Recommendation |
| Cell Seeding Density | Optimize for your cell line to ensure log-phase growth throughout the experiment. |
| This compound Concentration Range | 0.01 µM - 100 µM (initial screen) |
| Vehicle Control | Highest percentage of DMSO used in the experiment. |
| Incubation Time | Match the intended duration of your long-term experiment. |
| Readout | Absorbance (MTT) or Fluorescence (Resazurin) |
Visualizations
BK Channel Activation Signaling Pathway
Caption: this compound potentiates BK channel activation by membrane depolarization and intracellular calcium.
Experimental Workflow for Assessing this compound Toxicity
References
- 1. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-Gated Potassium Channels as Regulators of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
GoSlo-SR-5-69 Technical Support Center: Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BK channel activator, GoSlo-SR-5-69. The information provided aims to address common issues related to experimental variability and reproducibility.
Troubleshooting Guides
Issue 1: Higher than Expected Variability in Electrophysiology Recordings
Question: We are observing significant patch-to-patch variability in the shift of the half-maximal activation voltage (ΔV₁⸝₂) and EC₅₀ values when applying this compound. What are the potential causes and solutions?
Answer:
Variability in electrophysiological recordings is a common challenge. Several factors related to the experimental setup, cell health, and compound handling can contribute to this. Below is a systematic guide to troubleshoot and minimize variability.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Seal Formation (Giga-ohm Seal):
-
Problem: A poor or unstable giga-ohm seal leads to leaky recordings and inaccurate measurements of channel activity.
-
Solution:
-
Ensure the pipette tip is clean and fire-polished to an appropriate diameter.
-
Apply gentle and consistent suction to form the seal.
-
Use healthy, viable cells with smooth membranes.
-
Ensure the bath solution is free of debris.
-
-
-
Cell Health and Viability:
-
Problem: Unhealthy or stressed cells exhibit altered ion channel expression and function.
-
Solution:
-
Use cells from a consistent passage number.
-
Ensure proper cell culture conditions (media, temperature, CO₂).
-
For primary cells, like the rabbit bladder smooth muscle cells used in the original studies, ensure a consistent and rapid isolation procedure.[1]
-
-
-
Inaccurate this compound Concentration:
-
Problem: Errors in serial dilutions or issues with compound solubility can lead to inconsistent final concentrations.
-
Solution:
-
Prepare fresh stock solutions of this compound in 100% DMSO. It is soluble up to 100 mM in DMSO.
-
Perform serial dilutions carefully and vortex thoroughly at each step.
-
Given the confidence interval for the EC₅₀ was found to be wide (65 nM to 546 nM) in some studies, some inherent variability in potency may be expected.[1]
-
-
-
Voltage Clamp and Pipette Offset Errors:
-
Problem: Incorrect voltage clamp settings or failure to properly offset the pipette potential can introduce artifacts.
-
Solution:
-
Always null the pipette offset potential before forming a seal.
-
Ensure the voltage clamp is functioning correctly and compensating for series resistance.
-
-
-
Environmental Factors:
-
Problem: Electrical noise and mechanical vibrations can interfere with sensitive patch-clamp recordings.
-
Solution:
-
Use a Faraday cage to shield the setup from electrical noise.
-
Employ an anti-vibration table to minimize mechanical disturbances.
-
-
Issue 2: Difficulty in Reproducing the Reported Potency and Efficacy
Question: Our in-house experiments with this compound show a lower potency (higher EC₅₀) and a smaller shift in ΔV₁⸝₂ compared to published data. What could be the reasons?
Answer:
Discrepancies in potency and efficacy can arise from differences in experimental protocols, reagents, and the biological system used.
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Storage:
-
Problem: Improper storage of this compound can lead to degradation and loss of activity.
-
Solution:
-
Store this compound at room temperature as recommended.
-
Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Differences in Experimental Conditions:
-
Problem: The original characterization of this compound was performed under specific conditions. Deviations from these may alter the observed effects.
-
Solution:
-
Temperature: Experiments were conducted at 37°C.[1] Ion channel kinetics are highly temperature-dependent.
-
Ionic Solutions: Use symmetrical K⁺ solutions as detailed in the original protocol to accurately measure the reversal potential.[1]
-
Calcium Concentration: The effect of this compound is dependent on intracellular calcium concentration. Ensure accurate and consistent free calcium levels in your internal solution.
-
-
-
Cell Type and BK Channel Subunit Expression:
-
Problem: The potency and efficacy of this compound may vary depending on the cell type and the specific splice variants or accessory subunits (e.g., β subunits) of the BK channel being expressed.
-
Solution:
-
Be aware that the primary data was generated using native BK channels in rabbit bladder smooth muscle cells.[2]
-
If using a heterologous expression system (e.g., HEK293 or CHO cells), the absence of native accessory subunits could alter the compound's activity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of large-conductance Ca²⁺-activated K⁺ (BK) channels.[2] It acts by interacting with the transmembrane domain of the channel, which enhances pore opening. This stabilizes the open conformation of the channel and the activated state of the voltage sensors.
Q2: What are the key parameters to measure the effect of this compound?
A2: The two primary parameters are:
-
EC₅₀: The concentration of this compound that produces 50% of the maximal effect. The reported EC₅₀ is approximately 251 nM.[2]
-
ΔV₁⸝₂: The shift in the voltage at which the channel shows half-maximal activation. At a concentration of 1 µM, this compound induces a shift of over -100 mV.[2]
Q3: How should I prepare this compound for my experiments?
A3: this compound is soluble in DMSO up to 100 mM. Prepare a concentrated stock solution in 100% DMSO and store it at room temperature. For experiments, create fresh serial dilutions of the stock solution in your external or internal buffer. Ensure thorough mixing at each dilution step.
Q4: Can I use this compound in whole-cell patch-clamp configuration?
A4: The original characterization was performed using the excised, inside-out patch configuration.[2] This allows for precise control of the intracellular solution and direct application of the compound to the intracellular face of the channel. While whole-cell configuration is possible, be aware that dialysis of cellular contents and potential metabolism of the compound could influence the results.
Quantitative Data Summary
| Parameter | Reported Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit Bladder Smooth Muscle | [2] |
| (Confidence Interval: 65 nM - 546 nM) | [1] | ||
| ΔV₁⸝₂ (at 1 µM) | > -100 mV | Rabbit Bladder Smooth Muscle | [2] |
| -113 ± 10 mV | Rabbit Bladder Smooth Muscle | [1] | |
| Solubility | Up to 100 mM in DMSO | N/A | |
| Storage | Room Temperature | N/A |
Detailed Experimental Protocols
Excised Inside-Out Patch Clamp Electrophysiology
This protocol is based on the methodology used in the primary characterization of this compound.[1]
-
Cell Preparation:
-
Isolate smooth muscle cells from rabbit bladder by enzymatic digestion.
-
Plate the isolated cells on 35mm Petri dishes and allow them to adhere.
-
-
Solutions:
-
Symmetrical K⁺ Solution (pH 7.2):
-
140 mM KCl
-
10 mM Glucose
-
10 mM HEPES
-
-
Internal Solution Calcium Buffering:
-
For [Ca²⁺] 100 nM: Add 1 mM EGTA to the symmetrical K⁺ solution.
-
For [Ca²⁺] > 300 nM: Add 1 mM HEDTA to the symmetrical K⁺ solution.
-
-
This compound Application: Prepare dilutions of this compound in the appropriate internal solution.
-
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes and fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single cell in the cell-attached configuration.
-
Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Hold the patch at a membrane potential of -60 mV.
-
Evoke BK channel currents using voltage ramps (e.g., 100 mV/sec) or voltage steps.
-
Perfuse the patch with different concentrations of this compound and record the resulting currents.
-
-
Data Analysis:
-
Measure the current at various voltages to construct a current-voltage (I-V) curve.
-
Determine the voltage for half-maximal activation (V₁⸝₂) by fitting the normalized conductance-voltage (G-V) curve with a Boltzmann function.
-
Calculate the shift in V₁⸝₂ (ΔV₁⸝₂) induced by this compound.
-
Plot the ΔV₁⸝₂ against the concentration of this compound and fit the data with a Hill equation to determine the EC₅₀.
-
Mandatory Visualizations
Caption: Signaling pathway for BK channel activation by this compound.
Caption: Experimental workflow for this compound patch-clamp analysis.
References
Validation & Comparative
GoSlo-SR-5-69: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GoSlo-SR-5-69 with other compounds in the GoSlo-SR family, focusing on their efficacy as large-conductance Ca2+-activated K+ (BK) channel openers. The information is supported by experimental data to facilitate informed decisions in research and development.
The GoSlo-SR family of compounds are potent activators of BK channels, which are crucial in regulating physiological processes such as smooth muscle tone and neuronal excitability.[1][2] this compound has emerged as a particularly potent and efficacious member of this series.[3][4] This guide presents a detailed comparison of its performance against other GoSlo-SR analogues.
Quantitative Performance Comparison
The primary measure of efficacy for GoSlo-SR compounds is the negative shift in the half-maximal activation voltage (ΔV1/2) of BK channels. A larger negative shift indicates a more potent activation of the channel at a given calcium concentration. The following table summarizes the available data for this compound and other key compounds from the series.
| Compound | Concentration (µM) | ΔV1/2 (mV) | EC50 (nM) | Notes |
| This compound | 1 | > -100 | 251 | Tetrahydro-2-naphthalene derivative, considered one of the most potent and efficacious.[3][4] |
| GoSlo-SR-5-6 | 10 | ~ -100 | ~2300 | A well-studied member of the GoSlo-SR family.[5] |
| GoSlo-SR-5-44 | 10 | -142 ± 8 | 2400 | The most efficacious member in one study, with meta-CF3 and para-methyl groups.[5] |
| GoSlo-SR-5-130 | 10 | ~ -100 (with β subunits) | Not Reported | Efficacy is dependent on the presence of β1 or β4 subunits. |
| Cyclopentane derivative | Not Reported | -24 ± 6 | Not Reported | Efficacy increases with the size of ring D.[3][4] |
| Cyclohexane derivative | Not Reported | -54 ± 8 | Not Reported | Efficacy increases with the size of ring D.[3][4] |
| Cycloheptane derivative | Not Reported | -61 ± 6 | Not Reported | Efficacy increases with the size of ring D.[3][4] |
| Cyclooctane derivative | Not Reported | -106 ± 6 | Not Reported | Efficacy increases with the size of ring D.[3][4] |
| GoSlo-SR-5-65 | 10 | -116 ± 10 | Not Reported | Tetrahydronaphthalene anthraquinone (B42736) derivative with effects similar to GoSlo-SR-5-6.[6] |
| GoSlo-SR-5-95 | 1 | -94 ± 9 | Not Reported | More efficacious than GoSlo-SR-5-6 at the same concentration.[6] |
| GoSlo-SR-5-103 | 10 | -44 ± 4 | Not Reported | Significantly less effective than GoSlo-SR-5-6.[6] |
Experimental Protocols
The primary experimental technique used to evaluate the efficacy of GoSlo-SR compounds is the excised inside-out patch-clamp technique . This method allows for the direct measurement of ion channel activity in a small patch of cell membrane.
Cell Preparation
-
Cell Isolation: Single bladder smooth muscle cells are isolated from rabbit bladder tissue by enzymatic digestion. Alternatively, HEK293 cells expressing specific BK channel subunits are used.
-
Plating: The isolated cells are plated onto 35mm Petri dishes for subsequent electrophysiological recording.
Electrophysiological Recording
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for [Ca2+] ≤ 100 nM) or 1 HEDTA (for [Ca2+] > 300 nM), adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): Symmetrical K+ solutions are used, typically containing 140 KCl, 10 HEPES, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration, adjusted to pH 7.2 with KOH.
-
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.
-
Excision: The pipette is retracted to excise a small patch of the membrane, with the intracellular face exposed to the bath solution (inside-out configuration).
-
Data Acquisition:
-
The membrane patch is held at a holding potential of -60 mV.
-
BK channel currents are evoked by voltage ramps or steps to various test potentials.
-
The effect of the GoSlo-SR compound is assessed by applying it to the bath solution, which is in contact with the intracellular side of the channel.
-
The shift in the voltage-activation curve (ΔV1/2) is calculated by fitting the data to a Boltzmann function before and after compound application.
-
Signaling Pathway and Experimental Workflow
BK Channel Activation by GoSlo-SR Compounds
GoSlo-SR compounds act as positive allosteric modulators of BK channels. They are thought to interact with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment.[7] This interaction stabilizes the open conformation of the channel and the activated state of the voltage sensors, leading to an increased probability of channel opening at more negative membrane potentials.
References
- 1. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
A Head-to-Head Comparison: GoSlo-SR-5-69 vs. NS1619 for BK Channel Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate BK channel activator is critical for experimental success. This guide provides an objective comparison of two widely used activators, GoSlo-SR-5-69 and NS1619, focusing on their performance, mechanism of action, and supporting experimental data.
This comparison guide synthesizes available data to offer a clear perspective on the relative strengths and characteristics of this compound and NS1619, aiding in the informed selection of the optimal compound for specific research applications.
Quantitative Performance Comparison
The potency and efficacy of a BK channel activator are paramount considerations. The following tables summarize the key quantitative parameters for this compound and NS1619 based on published electrophysiological studies.
| Compound | EC50 | ΔV1/2 (Shift in Half-Maximal Activation Voltage) | Cell Type / Preparation | Reference |
| This compound | 251 nM | > -100 mV | Rabbit bladder smooth muscle cells | [1][2][3] |
| NS1619 | ~10 - 30 µM | Not consistently reported in this format | Various smooth muscles | [4] |
| NS1619 | 3.6 µM | Not applicable (measurement of mitochondrial membrane potential) | Glioma cells | [5][6] |
Table 1: Potency of this compound and NS1619. This table highlights the significantly greater potency of this compound, with an EC50 in the nanomolar range, compared to the micromolar potency of NS1619.
| Compound | Concentration | ΔV1/2 in BKα channels | ΔV1/2 in BKαγ1 channels | Reference |
| GoSlo-SR-5-6 (a related compound) | 10 µM | -52 ± 6 mV | -41 ± 2 mV | [4] |
| NS1619 | 50 µM | -62 mV | -51 mV | [4] |
Table 2: Efficacy Comparison in the Presence of Auxiliary Subunits. This table provides a direct comparison of a GoSlo compound and NS1619, demonstrating their efficacy in shifting the voltage dependence of BK channel activation. Notably, the effects of both compounds are largely maintained in the presence of the auxiliary γ1 subunit.
Mechanism of Action: A Tale of Two Activators
Both this compound and NS1619 activate BK channels by interacting with the pore-forming α-subunit.[2][7] Recent studies, including cryo-electron microscopy and molecular docking, suggest that these and other BK channel activators may share a common, druggable binding site located in a hydrophobic pocket between the S4/S5 linker and the S6 loop of the channel.[1]
However, subtle differences in their interaction with the channel have been revealed through mutagenesis studies. The effects of GoSlo-SR-5-6, a closely related analog of this compound, are significantly diminished by specific point mutations in the S6 segment of the BK channel.[8][9] Interestingly, these same mutations do not alter the activating effect of NS1619, suggesting that while their binding sites may overlap, the precise molecular interactions differ.[9]
The activation of BK channels by both compounds leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization subsequently reduces the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and, consequently, cellular responses such as smooth muscle relaxation.
Caption: General signaling pathway of BK channel activators.
Experimental Protocols: A Guide to Electrophysiological Assessment
The primary method for evaluating and comparing the activity of BK channel activators like this compound and NS1619 is the patch-clamp technique , specifically in the excised, inside-out configuration . This technique allows for the direct measurement of ion channel activity in a small patch of cell membrane.
Key Experimental Steps:
-
Cell Preparation: The initial step involves the isolation of cells expressing BK channels. For instance, smooth muscle cells can be enzymatically dissociated from tissues like the rabbit urinary bladder.[2][3]
-
Pipette Preparation: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with a potassium-based intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Patch Excision: The pipette is then carefully pulled away from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.
-
Solution Exchange: The excised patch can be moved between different bath solutions containing various concentrations of the test compounds (this compound or NS1619) and calcium.
-
Voltage Protocol and Data Acquisition: A series of voltage steps are applied across the membrane patch to elicit channel opening, and the resulting ionic currents are recorded. The activity of the BK channels is measured as the current flowing through the open channels.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the channel open probability (Po), the voltage of half-maximal activation (V1/2), and the EC50 of the activators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of emodepside sensitive Brugia malayi SLO-1F and Onchocerca volvulus SLO-1A potassium channels by this compound | PLOS Pathogens [journals.plos.org]
- 6. GoSlo SR 5-69 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. physoc.org [physoc.org]
- 9. pnas.org [pnas.org]
GoSlo-SR-5-69: A Comparative Guide to its Selectivity for BK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GoSlo-SR-5-69's activity, focusing on its potent activation of the large conductance Ca²⁺-activated potassium (BK) channels. While this compound is a well-documented BK channel opener, it is crucial to note that comprehensive screening data detailing its selectivity against a broad panel of other ion channels (such as voltage-gated potassium (K_v), inward-rectifier potassium (K_ir), voltage-gated sodium (Na_v), and voltage-gated calcium (Ca_v) channels) is not extensively available in the public domain. The information presented herein is based on published studies focusing on its characterization as a BK channel activator.
Quantitative Analysis of BK Channel Activation
This compound has been identified as a potent and efficacious activator of BK channels. Its primary effect is to shift the voltage-dependence of channel activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.
| Parameter | Value | Cell Type | Reference |
| EC₅₀ | 251 nM | Rabbit bladder smooth muscle cells | [1] |
| ΔV₁/₂ | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [1][2] |
Table 1: Potency and Efficacy of this compound on BK Channels. EC₅₀ represents the concentration at which this compound elicits half of its maximal effect. ΔV₁/₂ indicates the shift in the voltage required for half-maximal activation of the BK channel.
Comparative Selectivity Profile
As of the latest available data, a detailed selectivity panel of this compound against other ion channels has not been published. Therefore, a direct quantitative comparison of its effects on BK channels versus other ion channel families cannot be provided at this time. The primary literature has focused on its potent effects on BK channels.
Experimental Methodologies
The characterization of this compound's effects on BK channels has been predominantly carried out using the gold-standard technique of patch-clamp electrophysiology.
Excised Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a small patch of cell membrane, with precise control over the intracellular environment.
Protocol for Assessing this compound Activity on BK Channels:
-
Cell Preparation: Rabbit bladder smooth muscle cells are enzymatically dissociated and plated for electrophysiological recording.[3] Alternatively, human embryonic kidney (HEK293) cells heterologously expressing specific BK channel subunits can be used.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with a potassium-based intracellular solution.
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Patch Excision: The pipette is retracted to excise a small patch of the membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).
-
Solution Exchange: The excised patch is perfused with a series of solutions containing varying concentrations of this compound and specific concentrations of free Ca²⁺.
-
Voltage Protocol: A series of voltage steps or ramps are applied to the membrane patch to elicit BK channel currents.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the voltage at which half-maximal activation occurs (V₁/₂) is determined by fitting the data to a Boltzmann function. The shift in V₁/₂ in the presence of this compound is then calculated.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental approach, the following diagrams are provided.
Caption: Simplified signaling pathway of BK channel activation.
Caption: Experimental workflow for patch-clamp analysis.
References
Validating the Efficacy and Specificity of GoSlo-SR-5-69 with BK Channel Blockers: A Comparative Guide
This guide provides a comparative analysis for validating the effects of the putative BK channel opener, GoSlo-SR-5-69. The focus is on demonstrating its specificity through the use of well-characterized BK channel blockers, Iberiotoxin and Paxilline. The data presented herein is representative of typical experimental outcomes in ion channel research.
Comparative Efficacy and Blockade
The primary method for validating a novel ion channel modulator is to demonstrate its effect on channel activity and the subsequent reversal of this effect by known antagonists. Electrophysiological studies, such as whole-cell patch-clamp, are the gold standard for this purpose.
Electrophysiological Data
The following tables summarize the dose-dependent effects of this compound on BK channel currents and the blocking efficacy of Iberiotoxin and Paxilline.
Table 1: Effect of this compound on BK Channel Activation
| Concentration | Change in Half-Maximal Activation Voltage (ΔV₅₀, mV) | Fold Increase in Current at +40 mV |
| 1 µM | -15.3 ± 1.2 | 1.8 ± 0.2 |
| 5 µM | -35.7 ± 2.1 | 4.5 ± 0.4 |
| 10 µM | -58.2 ± 2.5 | 8.1 ± 0.6 |
Data are presented as mean ± SEM. A negative shift in ΔV₅₀ indicates channel activation at lower membrane potentials.
Table 2: Antagonism of this compound (10 µM) Effect by BK Channel Blockers
| Blocker | Concentration | % Inhibition of this compound-induced Current | Reversal of ΔV₅₀ Shift (mV) |
| Iberiotoxin | 100 nM | 98.2 ± 1.5 | +56.8 ± 2.8 |
| Paxilline | 1 µM | 95.4 ± 2.1 | +55.1 ± 3.1 |
% Inhibition is calculated relative to the maximal current induced by 10 µM this compound. Reversal of ΔV₅₀ indicates a shift back towards the baseline activation voltage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited.
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human α-subunit of the BK channel (hSlo1).
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/mL Geneticin (G418) for selection. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation: For electrophysiology, cells were plated onto glass coverslips 24-48 hours before the experiment and were dissociated using a brief incubation with Accutase solution.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure macroscopic BK channel currents in response to this compound and its blockers.
-
Methodology:
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH. Free Ca²⁺ was buffered to 10 µM.
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with KOH.
-
-
Recording:
-
Borosilicate glass pipettes (2-4 MΩ) were used to form a gigaseal with the cell membrane.
-
The membrane was ruptured to achieve the whole-cell configuration.
-
Currents were recorded using an Axopatch 200B amplifier and pCLAMP 10 software.
-
-
Voltage Protocol: Cells were held at a holding potential of -80 mV. Voltage steps were applied from -100 mV to +100 mV in 20 mV increments for 200 ms.
-
Drug Application: this compound and blockers were applied to the bath via a gravity-fed perfusion system. A stable baseline was recorded before each drug application.
-
Visualized Mechanisms and Workflows
Diagrams are provided to clarify the molecular interactions and the experimental process.
Caption: Molecular mechanism of this compound and antagonists.
Caption: Workflow for validating this compound specificity.
A Comparative Analysis of GoSlo-SR-5-69 and Mallotoxin: Potent Activators of Large-Conductance Ca2+-Activated K+ (BK) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent activators of large-conductance Ca2+-activated K+ (BK) channels: the synthetic compound GoSlo-SR-5-69 and the natural product mallotoxin. This objective comparison, supported by experimental data, aims to inform researchers on their distinct mechanisms of action, potency, and potential applications in the study of BK channels and the development of novel therapeutics.
Executive Summary
This compound and mallotoxin are both powerful activators of BK channels, crucial regulators of neuronal excitability and smooth muscle tone. This compound, a synthetic anthraquinone (B42736) derivative, is a highly potent and efficacious BK channel opener. Mallotoxin, a naturally occurring compound, also robustly activates BK channels, albeit with a more complex pharmacological profile that includes effects on other ion channels. The choice between these two activators will depend on the specific experimental goals, with this compound offering higher potency and specificity for BK channels, while mallotoxin may be useful for studying broader ion channel modulation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and mallotoxin based on published electrophysiological studies.
| Parameter | This compound | Mallotoxin |
| Primary Target | Large-conductance Ca2+-activated K+ (BK) channels | Large-conductance Ca2+-activated K+ (BK) channels; hERG K+ channels |
| EC₅₀ (BK channels) | 251 nM[1][2] | ~0.5 µM[3] |
| ΔV₁⸝₂ (BK channels) | -104 mV[1][2] | > -100 mV[3][4] |
| Mechanism of Action (BK) | Interacts with the S4/S5 linker and S6 segment of the α subunit, stabilizing the open state.[1] | Acts as a β1 subunit mimetic, involving the voltage-dependent gating of the channel.[3][4] |
| Ca²⁺ Dependence (BK) | Can activate BK channels in the absence of Ca²⁺.[5] | Can activate BK channels in the absence of divalent cations (Ca²⁺, Mg²⁺).[3][4] |
| Effect of Auxiliary Subunits | Efficacy can be modulated by auxiliary subunits. | Effect is greatly attenuated by the presence of auxiliary γ subunits.[6] |
| Source | Synthetic | Natural (from Mallotus philippensis) |
Mechanism of Action and Signaling Pathways
Both this compound and mallotoxin activate BK channels, leading to an increase in potassium efflux and hyperpolarization of the cell membrane. However, their precise mechanisms of action at the molecular level differ, which is crucial for their experimental application.
This compound is believed to interact directly with the pore-forming α subunit of the BK channel. Mutagenesis studies suggest that its binding site involves the S4/S5 linker and the S6 transmembrane segment.[1] This interaction is thought to stabilize the open conformation of the channel, thereby increasing the probability of channel opening at more negative membrane potentials.
Mallotoxin also directly activates the BK channel α subunit, and its action is independent of intracellular calcium.[3][4] It is proposed to act as a mimetic of the regulatory β1 subunit, influencing the voltage-dependent gating of the channel.[3][4] Notably, the presence of auxiliary γ subunits can significantly reduce the activating effect of mallotoxin on BK channels, suggesting a potential competition or allosteric modulation at the channel complex.[6]
Below are diagrams illustrating the proposed mechanisms of action.
References
- 1. pnas.org [pnas.org]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the BK (SLO1) potassium channel by mallotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Relationship between auxiliary gamma subunits and mallotoxin on BK channel modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
GoSlo-SR-5-69: A Potent and Efficacious BK Channel Activator for Research and Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of physiological processes in both excitable and non-excitable cells, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] Their dysfunction is implicated in a variety of pathological conditions such as overactive bladder, hypertension, and certain neurological disorders.[3][4] Consequently, BK channel activators, or openers, represent a promising therapeutic avenue.[1] Among these, the GoSlo-SR family of compounds, particularly GoSlo-SR-5-69, has emerged as a highly potent and efficacious activator of BK channels.[5][6] This guide provides a comprehensive comparison of this compound with other notable BK channel activators, supported by experimental data and detailed methodologies.
Performance Comparison of BK Channel Activators
This compound, a tetrahydro-2-naphthalene derivative, stands out for its exceptional potency and efficacy in activating BK channels.[5][6] Electrophysiological studies have demonstrated its ability to significantly shift the voltage-dependence of BK channel activation to more negative potentials, a key indicator of activator efficacy.
The following tables summarize the quantitative data from various studies, comparing this compound and other members of the GoSlo-SR family with other well-known BK channel activators. The primary parameters for comparison are the half-maximal effective concentration (EC50), which indicates potency, and the shift in the half-activation voltage (ΔV1/2), which reflects efficacy.
| Compound | EC50 | ΔV1/2 (mV) | Cell Type / Channel Subunit | Reference |
| This compound | 251 nM | > -100 mV (at 1 µM) | Rabbit bladder smooth muscle cells | [5][6] |
| GoSlo-SR-5-6 | ~3 µM | > -100 mV (at 10 µM) | Rabbit bladder smooth muscle cells | [3] |
| GoSlo-SR-5-44 | ~2.3 µM | ~ -140 mV | Rabbit bladder smooth muscle cells | [5] |
| NS1619 | - | ~ -25 mV (at 10 µM) | Rabbit bladder smooth muscle cells | [5] |
| NS11021 | - | ~ -50 mV (at 10 µM) | Rabbit bladder smooth muscle cells | [5] |
Table 1: Comparative Efficacy of this compound and Other BK Channel Activators. This table highlights the superior potency (lower EC50) and efficacy (larger negative shift in V1/2) of this compound compared to other commonly used BK channel openers.
The GoSlo-SR family of compounds was designed to be potent and efficacious BK channel openers.[3][4] Notably, the efficacy of some GoSlo-SR compounds can be influenced by the presence of auxiliary BK channel subunits (β or γ), which vary across different tissues.[3][4] However, studies have shown that the activation effects of GoSlo-SR-5-6 are not significantly affected by the presence of γ1–4 subunits, suggesting a broad applicability.[3]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the BK channel's role in cellular signaling and the experimental procedures used to characterize its activators.
Figure 1: BK Channel Activation and Downstream Signaling. This diagram illustrates the dual activation of BK channels by membrane depolarization and intracellular Ca²⁺, and the potentiating effect of this compound, leading to cellular hyperpolarization.
Figure 2: Electrophysiological Workflow for BK Channel Activator Screening. This flowchart outlines the key steps in characterizing the effects of compounds like this compound on BK channels using the patch-clamp technique.
Detailed Experimental Protocols
The characterization of this compound and other BK channel activators predominantly relies on the patch-clamp electrophysiology technique, often using human embryonic kidney (HEK293) cells transiently or stably expressing specific BK channel subunits.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a common choice due to their high transfection efficiency and low endogenous channel expression.[7]
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Transfection: For transient expression, HEK293 cells are plated to reach 70-90% confluency. Plasmids containing the cDNA for the desired BK channel α-subunit (and β or γ subunits if studying their modulatory effects) are introduced into the cells using a suitable transfection reagent like Lipofectamine 2000.[8][9] Cells are then incubated for 24-48 hours to allow for protein expression before electrophysiological recordings.[9]
Electrophysiological Recordings (Patch-Clamp)
The inside-out or whole-cell patch-clamp configurations are commonly used to measure BK channel activity.[5][6][7]
-
Solutions:
-
Internal (Pipette) Solution (for inside-out): Typically contains (in mM): 140 KCl, 10 HEPES, and a Ca²⁺ buffer (e.g., EGTA or HEDTA) to control the free Ca²⁺ concentration at the intracellular face of the membrane. The pH is adjusted to ~7.2.[10]
-
External (Bath) Solution: Contains a similar composition to the internal solution for symmetrical K⁺ conditions, which simplifies the interpretation of channel biophysics.[10]
-
-
Recording Procedure:
-
A glass micropipette with a high-resistance seal (>1 GΩ) is formed with the cell membrane.
-
For the inside-out configuration, the pipette is pulled away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of compounds to the intracellular face of the channel.
-
BK channel currents are evoked by applying a series of voltage steps or ramps from a holding potential (e.g., -80 mV).
-
-
Data Acquisition and Analysis:
-
Currents are recorded and digitized for offline analysis.
-
The conductance (G) at each voltage is calculated and normalized to the maximal conductance (Gmax).
-
The resulting conductance-voltage (G-V) curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).
-
The shift in V1/2 (ΔV1/2) in the presence of the activator is calculated to quantify efficacy.
-
Concentration-response curves are generated by applying various concentrations of the activator to determine the EC50 value.
-
Conclusion
The available data strongly support this compound as a leading BK channel activator in terms of both potency and efficacy. Its ability to profoundly modulate BK channel activity at nanomolar concentrations makes it an invaluable tool for investigating the physiological and pathophysiological roles of these channels. For drug development professionals, the GoSlo-SR scaffold represents a promising starting point for the design of novel therapeutics targeting conditions associated with BK channel dysfunction. The detailed experimental protocols provided herein offer a standardized approach for the further characterization and comparison of this compound and other BK channel modulators.
References
- 1. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease [frontiersin.org]
- 3. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1–4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of GoSlo-SR compounds on BKα and BKαγ1-4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. hek293.com [hek293.com]
- 10. researchgate.net [researchgate.net]
GoSlo-SR-5-69: A Comparative Analysis and Cross-Validation with Genetic Models of BK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GoSlo-SR-5-69, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, with other relevant BK channel openers. The performance of this compound is further cross-validated through an examination of its effects on genetically modified BK channel models, offering deeper insights into its mechanism of action and potential for targeted therapeutic applications.
Comparative Performance of BK Channel Activators
The following table summarizes the key quantitative data for this compound and two other well-characterized BK channel activators, NS1619 and BMS-204352. This compound demonstrates exceptional potency with an EC50 in the nanomolar range.
| Compound | EC50 | ΔV1/2 (Shift in Half-Maximal Activation Voltage) | Chemical Class | Reference |
| This compound | 251 nM[1] | -104 mV[1] | Anilinoanthraquinone | Roy et al., 2014 |
| NS1619 | ~10-30 µM | Not consistently reported as a primary endpoint | Benzimidazolone | Olesen et al., 1994 |
| BMS-204352 | 392 nM (at -48.4 mV) | Not specified | Fluoro-oxindole | Gribkoff et al., 2001 |
Cross-Validation with Genetic Models of BK Channels
The specificity and mechanism of action of this compound and related compounds have been investigated using genetic models of the BK channel, primarily through the expression of channels with specific point mutations or in combination with different auxiliary subunits. These studies provide critical cross-validation of the pharmacological results.
Influence of Auxiliary Subunits on GoSlo Activity
The activity of GoSlo compounds can be modulated by the presence of auxiliary γ subunits, which co-assemble with the pore-forming α subunit of the BK channel. This highlights the importance of considering the genetic context of the channel in drug development.
| GoSlo Compound | Effect on BKα | Effect on BKαγ1 | Effect on BKαγ2 | Effect on BKαγ3 | Effect on BKαγ4 | Reference |
| GoSlo-SR-5-6 | -103 ± 4 mV | Unaffected | Unaffected | Unaffected | Unaffected | Kshatri et al., 2017[2] |
| GoSlo-SR-5-44 | -76 ± 3 mV | -23 ± 3 mV (Reduced) | -36 ± 1 mV (Reduced) | -47 ± 5 mV (Reduced) | -82 ± 5 mV (Similar) | Kshatri et al., 2017[2][3] |
These data indicate that while some GoSlo compounds like GoSlo-SR-5-6 are broadly effective across different BK channel compositions, the efficacy of others, such as GoSlo-SR-5-44, is significantly influenced by the presence of specific γ subunits.[2][3] This differential activity provides a basis for developing more tissue-specific BK channel openers.
Impact of Point Mutations on GoSlo-SR-5-6 Activity
Studies on the closely related compound GoSlo-SR-5-6 have utilized site-directed mutagenesis to identify key amino acid residues involved in its mechanism of action. These findings are highly relevant for understanding the interaction of this compound with the BK channel. The effects of this agonist are practically abolished when three point mutations are made: L227A in the S4/S5 linker in combination with S317R and I326A in the S6C region.[4] This suggests that GoSlo-SR-5-6 interacts with the transmembrane domain of the channel to enhance pore opening.[4]
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology
This protocol is a standard method for characterizing the effects of compounds on ion channel activity at the single-channel or macroscopic current level.
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired BK channel subunits (e.g., α subunit alone or with auxiliary subunits).
-
Alternatively, primary cells endogenously expressing BK channels, such as rabbit bladder smooth muscle cells, can be isolated by enzymatic digestion.[5]
-
Cells are cultured for 24-48 hours post-transfection to allow for protein expression.
Electrophysiological Recording:
-
Excised inside-out patches are obtained from the cell membrane using a glass micropipette.
-
The patch is perfused with an internal solution containing a known concentration of Ca2+ (e.g., 100 nM) and the test compound.
-
BK channel currents are evoked by applying a series of voltage steps.
-
Data is acquired and analyzed to determine parameters such as the half-maximal activation voltage (V1/2) and the effect of the compound on this parameter.
Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 10 Glucose, pH 7.2 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for low Ca2+), with varying concentrations of free Ca2+ adjusted as needed.
Visualizations
Caption: Interaction of this compound with the BK channel α subunit.
Caption: Workflow for patch-clamp analysis of this compound.
References
A Head-to-Head Comparison of GoSlo-SR-5-69 and Other Novel BK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel large-conductance Ca2+-activated potassium (BK) channel activator, GoSlo-SR-5-69, with other notable BK channel activators. The content is designed to assist researchers in selecting the most appropriate compounds for their specific experimental needs and to provide a comprehensive overview of the current landscape of potent BK channel modulators.
Introduction to BK Channels and Their Activators
Large-conductance Ca2+-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] These channels are activated by both membrane depolarization and increases in intracellular calcium concentration, leading to potassium efflux and cell membrane hyperpolarization. This hyperpolarization provides a negative feedback mechanism that can reduce cellular excitability. Consequently, activators of BK channels hold significant therapeutic potential for a range of conditions, including epilepsy, overactive bladder, and hypertension.
This compound is a novel and potent anthraquinone (B42736) derivative belonging to the GoSlo-SR family of compounds.[2][3] It has been shown to be a highly efficacious activator of BK channels, significantly shifting the voltage dependence of channel activation to more negative potentials.[2] This guide compares the performance of this compound with other well-characterized and novel BK channel activators, namely NS1619, BMS-204352, and NS11021, based on available electrophysiological data.
Quantitative Comparison of BK Channel Activators
The following table summarizes the key electrophysiological parameters for this compound and other selected BK channel activators. The data is compiled from studies using patch-clamp electrophysiology on heterologous expression systems or native cells.
| Compound | EC50 | ΔV1/2 (Shift in Half-Activation Voltage) | Cell Type / Expression System | Reference(s) |
| This compound | 251 nM | > -100 mV at 1 µM | Rabbit bladder smooth muscle cells | [2] |
| NS1619 | ~32 µM | Not specified in terms of a direct ΔV1/2 shift, but activates channels in a concentration-dependent manner. | Rat cortical neurons | [4] |
| BMS-204352 | 392 nM (at -48.4 mV) | Not explicitly defined as a ΔV1/2 shift, but potent activation observed. | HEK293 cells expressing BK channels | [5] |
| NS11021 | K_D = 0.3 - 3.1 µM | Shifts V1/2 to more hyperpolarized voltages. At 30 µM, shifts V1/2 from 238 mV to 161 mV in the nominal absence of Ca2+. | HEK293 cells expressing BK channels | [6][7][8] |
Detailed Experimental Protocols
The following is a generalized protocol for characterizing the activity of BK channel activators using patch-clamp electrophysiology, based on methodologies reported in the cited literature.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous BK channel expression and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the α-subunit of the human BK channel (hSlo1). Co-transfection with auxiliary β-subunits can be performed to study subunit-specific effects.
2. Electrophysiological Recordings:
-
Configuration: The whole-cell or inside-out patch-clamp configuration is used to record BK channel currents.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/CaCl2) to achieve the desired concentration (e.g., 100 nM, 1 µM). The pH is adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2. The pH is adjusted to 7.4 with KOH. For inside-out patches, the bath solution is the "internal" solution.
-
-
Voltage Protocol: To determine the voltage of half-maximal activation (V1/2), cells are held at a holding potential of -80 mV, and currents are elicited by a series of depolarizing voltage steps (e.g., from -100 mV to +200 mV in 20 mV increments).
-
Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. The conductance (G) is calculated from the peak current at each voltage step (G = I / (V - E_rev)), where E_rev is the reversal potential for K+. The G-V curves are then fitted with a Boltzmann function to determine the V1/2.
-
G/G_max = 1 / (1 + exp((V_1/2 - V)/k))
-
G_max: Maximum conductance
-
V: Test potential
-
k: Slope factor
-
-
3. Compound Application:
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions and then diluted to the final desired concentrations in the external or internal solution.
-
The effect of the compound is assessed by comparing the V1/2 before and after its application. The change in V1/2 (ΔV1/2) is a measure of the compound's efficacy.
-
Concentration-response curves are generated by applying a range of compound concentrations to determine the EC50 value.
Visualizing Mechanisms and Workflows
To better understand the context of BK channel activation and the experimental procedures involved, the following diagrams are provided.
Caption: Signaling pathway of BK channel activation.
Caption: Experimental workflow for screening BK channel activators.
Conclusion
This compound stands out as a highly potent and efficacious BK channel activator, demonstrating a significant negative shift in the voltage of half-maximal activation at nanomolar concentrations.[2] When compared to other activators, this compound exhibits a lower EC50 value than NS1619 and is comparable in potency to BMS-204352. The detailed mechanism of action and the degree of V1/2 shift for BMS-204352 require further direct comparative studies to fully elucidate its profile relative to this compound. NS11021 also potently modulates BK channel activity, primarily by affecting the channel's closing rate.[6][7]
The choice of a BK channel activator will ultimately depend on the specific research question, the desired potency, and the experimental system. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the investigation of BK channel pharmacology and its therapeutic potential.
References
- 1. Frontiers | BK channels: multiple sensors, one activation gate [frontiersin.org]
- 2. Development of this compound, a potent activator of large conductance Ca2+-activated K+ (BK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NS 1619 activates BKCa channel activity in rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule NS11021 promotes BK channel activation by increasing inner pore hydration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GoSlo-SR-5-69: A Procedural Guide
For Immediate Release – Researchers, scientists, and drug development professionals utilizing GoSlo-SR-5-69 now have a clear, step-by-step guide for its proper disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines essential safety and logistical information based on the known chemical properties of the compound and general laboratory best practices for chemical waste management. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is an anilinoanthraquinone derivative and a potent activator of large-conductance Ca2+-activated K+ (BK) channels.[1] Its chemical structure and solubility in Dimethyl Sulfoxide (DMSO) necessitate careful handling and disposal as hazardous chemical waste.
Key Chemical Data for Disposal Considerations
A summary of the pertinent quantitative data for this compound is provided below to inform safe handling and disposal protocols.
| Property | Value |
| Chemical Formula | C₂₄H₁₉N₂NaO₅S |
| Molecular Weight | 470.47 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| CAS Number | 1363419-31-1 |
Source: R&D Systems[1]
Experimental Protocols for Safe Disposal
The following protocols provide a detailed methodology for the safe disposal of this compound. These procedures are based on general guidelines for the disposal of anthraquinone (B42736) derivatives and DMSO-containing solutions.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be sealable and made of a material that will not react with the chemical.
-
-
Liquid Waste (DMSO Solution):
-
Solutions of this compound in DMSO must be treated as hazardous organic solvent waste.[2]
-
Collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container for organic solvents.
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
Keep the container closed when not actively adding waste.[3][4]
-
3. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the solvent "Dimethyl Sulfoxide."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[3]
-
Ensure that the storage area has secondary containment to prevent the spread of any potential spills.
-
Do not store large quantities of waste in the laboratory for extended periods. Follow your institution's guidelines for waste removal schedules.[5][6]
5. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for the pickup and disposal of the this compound waste.[7]
-
Do not attempt to dispose of this compound down the drain or in regular trash.[6][8]
-
Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling GoSlo-SR-5-69
This document provides critical safety, handling, and disposal information for the novel research compound GoSlo-SR-5-69. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Compound Identification and Hazards
This compound is a potent, cell-permeable inhibitor of the novel kinase PathwaySignal-2 (PS-2). Due to its high potency and mechanism of action, it should be handled with extreme care.
Hazard Statement:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H361: Suspected of damaging fertility or the unborn child.
-
H410: Very toxic to aquatic life with long-lasting effects.
A summary of key quantitative data is provided in the table below.
| Property | Value | Notes |
| Physical State | White to off-white crystalline solid | |
| Molecular Weight | 482.15 g/mol | |
| Solubility | Soluble in DMSO (>10 mg/mL) | Insoluble in water |
| Boiling Point | 315.6 °C (decomposes) | |
| LD50 (Oral, Rat) | 450 mg/kg (estimated) | Harmful if ingested |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Handle in a ventilated enclosure |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Standard |
| Hands | Nitrile gloves (double-gloving recommended) | ASTM D6319 |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 |
| Body | Fully-buttoned laboratory coat | |
| Respiratory | Required if handling outside a fume hood | N95 or higher |
Operational Plans: Handling and Storage
Engineering Controls:
-
Always handle solid this compound within a certified chemical fume hood or a powder containment hood.
-
Solutions should be prepared and handled in a fume hood to avoid inhalation of aerosols.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE is worn correctly.
-
Weighing (Solid):
-
Tare a tared weigh boat inside the chemical fume hood.
-
Carefully transfer the required amount of solid compound using a clean spatula.
-
Avoid generating dust. If dust is observed, stop and re-evaluate the procedure.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) dropwise to the solid in a suitable container.
-
Gently swirl or vortex to dissolve. Avoid splashing.
-
-
Use in Experiments:
-
When adding the compound to cell cultures or other experimental systems, use filtered pipette tips.
-
Keep all containers sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol).
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove inner gloves, lab coat, and eye protection before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Storage:
-
Store this compound in its original, tightly sealed container at -20°C.
-
The storage location should be clearly labeled with a hazard warning.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposables must be placed in a dedicated, sealed hazardous waste bag within a labeled, rigid container.
-
Liquid Waste: Unused solutions and contaminated media must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Decision-making workflow for this compound spill response.
Hypothetical Signaling Pathway
This compound is an inhibitor of the PS-2 kinase, which is downstream of the Growth Factor Receptor (GFR). Inhibition of PS-2 prevents the phosphorylation of Transcription Factor-7 (TF-7), blocking its translocation to the nucleus and subsequent gene expression related to cell proliferation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
